Hexafluoroglutaryl chloride
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41888. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLALWJWCONGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060985 | |
| Record name | Hexafluoroglutaryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678-77-3 | |
| Record name | 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=678-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluoroglutaryl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoroglutaryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluoroglutaryl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexafluoroglutaryl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6V7V5R5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hexafluoroglutaryl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroglutaryl chloride, with the CAS number 678-77-3, is a halogenated diacyl chloride. Its chemical structure, featuring a five-carbon chain with the central three carbons fully fluorinated and terminated by two acid chloride groups, imparts unique reactivity and properties. This makes it a valuable, albeit specialized, building block in organic synthesis, polymer chemistry, and potentially in the development of novel bioactive molecules. The presence of the hexafluorinated backbone can bestow properties such as thermal stability, chemical resistance, and altered lipophilicity to the final products. This guide provides an in-depth overview of the known properties, synthesis, and reactivity of this compound.
Chemical and Physical Properties
This compound is a colorless to yellow liquid with a pungent, acrid odor. It is a reactive compound, particularly sensitive to moisture. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₅Cl₂F₆O₂ | [1][2] |
| Molecular Weight | 276.95 g/mol | [1][2] |
| CAS Number | 678-77-3 | [2] |
| Synonyms | Perfluoroglutaryl chloride, 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride | [2][3] |
| Physical State | Liquid | |
| Appearance | Colorless to yellow | |
| Odor | Acrid, pungent | |
| Boiling Point | 110-116 °C | [2][4] |
| Density | ~1.64 g/mL at 20 °C | |
| Refractive Index | ~1.354 at 20 °C | |
| Solubility | Reacts violently with water. Soluble in many organic solvents. | [5] |
| Stability | Stable under normal storage conditions. Moisture sensitive. | [5] |
| Reactivity | Reacts violently with water, alcohols, bases, and oxidizing agents. | [5] |
Spectroscopic Data (Predicted)
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three types of carbon atoms in the molecule.
| Predicted Chemical Shift (δ) | Carbon Atom Assignment |
| ~165-175 ppm | C=O (carbonyl carbon of the acid chloride) |
| ~110-130 ppm (triplet) | -CF₂- (central difluoromethylene carbon) |
| ~105-125 ppm (triplet) | -CF₂- (difluoromethylene carbons adjacent to carbonyls) |
The signals for the fluorinated carbons will exhibit splitting due to coupling with the fluorine atoms (¹J-CF and ²J-CCF).
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show two distinct signals due to the two different chemical environments of the fluorine atoms.
| Predicted Chemical Shift (δ) | Fluorine Atom Assignment |
| -110 to -120 ppm (triplet) | -CF₂- (central difluoromethylene group) |
| -120 to -130 ppm (triplet) | -CF₂- (difluoromethylene groups adjacent to the carbonyls) |
The signals will be triplets due to coupling with the adjacent -CF₂- group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and carbon-fluorine bonds.
| Predicted Absorption (cm⁻¹) | Bond Vibration |
| ~1780-1815 cm⁻¹ (strong, sharp) | C=O stretch (acid chloride) |
| ~1100-1300 cm⁻¹ (strong, broad) | C-F stretch |
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 276 (for ³⁵Cl isotopes). The isotopic pattern will be characteristic for a molecule containing two chlorine atoms (M, M+2, M+4 peaks). Common fragmentation patterns would involve the loss of chlorine radicals (Cl•), carbon monoxide (CO), and cleavage of the carbon-carbon bonds.
Synthesis of this compound
A common method for the synthesis of this compound is the chlorination of hexafluoroglutaric acid. A detailed experimental protocol is described below.
Experimental Protocol: Chlorination of Hexafluoroglutaric Acid
This protocol is based on the reaction of anhydrous perfluoroglutaric acid with benzotrichloride in the presence of a catalytic amount of anhydrous iron(III) chloride.[4]
Materials:
-
Anhydrous perfluoroglutaric acid (20.2 g, 84.1 mmol)
-
Anhydrous iron(III) chloride (FeCl₃) (210 mg, 1.3 mmol)
-
Benzotrichloride (32.5 g, 166.2 mmol)
-
50 mL three-necked flask
-
Thermometer
-
Reflux condenser
-
Distillation setup with a short Vigreux column
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a 50 mL three-necked flask equipped with a thermometer and a reflux condenser, combine anhydrous perfluoroglutaric acid (20.2 g) and anhydrous iron(III) chloride (210 mg) under an inert atmosphere.
-
Add benzotrichloride (32.5 g) to the flask.
-
With intense stirring, slowly warm the reaction mixture to 40 °C over a period of 2 hours. Foam formation may be observed.
-
Increase the temperature to 130 °C and stir the reaction mixture for 4 hours.
-
Allow the reaction mixture to cool to room temperature and stir overnight (approximately 16 hours).
-
Replace the reflux condenser with a distillation setup equipped with a short Vigreux column.
-
Distill the reaction mixture to isolate the product, this compound. The expected boiling point is in the range of 112-116 °C at atmospheric pressure.
Expected Yield: Approximately 84% (19.5 g, 70.4 mmol).[4]
Chemical Reactions and Applications
As a diacyl chloride, this compound is a versatile reagent for introducing the hexafluoropentanedioyl moiety into various molecules. Its primary reactions involve nucleophilic acyl substitution at the two carbonyl carbons.
General Reactivity
This compound reacts readily with nucleophiles such as alcohols, amines, and thiols to form the corresponding diesters, diamides, and dithioesters. These reactions typically proceed under mild conditions, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.
Polymer Synthesis
A significant application of this compound is in the synthesis of fluorinated polymers, such as polyamides and polyesters, through polycondensation reactions. These polymers are of interest for their potentially enhanced thermal stability, chemical resistance, and low surface energy.
This compound can be reacted with various diamines in a polycondensation reaction to yield fluorinated polyamides.[6]
General Experimental Protocol: Interfacial Polymerization for Polyamide Synthesis
-
A solution of a diamine (e.g., hexamethylenediamine) in an aqueous base (e.g., sodium hydroxide solution) is prepared.
-
A solution of this compound in a water-immiscible organic solvent (e.g., hexane or dichloromethane) is prepared.
-
The aqueous diamine solution is carefully layered with the organic diacyl chloride solution.
-
The polyamide forms at the interface of the two layers and can be drawn out as a continuous film or rope.
-
The resulting polymer is washed with water and a suitable solvent to remove unreacted monomers and byproducts, and then dried.
Similarly, reaction with diols yields fluorinated polyesters. This can be carried out via solution or melt polycondensation.
Applications in Drug Development and Research
While specific examples in publicly accessible literature are scarce, the properties of this compound make it a candidate for several applications in drug development and related research:
-
Linker/Spacer: The hexafluorinated chain can be used as a rigid and chemically resistant linker to connect two molecular entities, for example, in the synthesis of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs). The fluorinated nature of the linker may influence the solubility, cell permeability, and metabolic stability of the final conjugate.
-
Bioactive Molecule Synthesis: It can serve as a scaffold to build novel bioactive molecules. The introduction of the perfluorinated segment can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule.[7]
-
Crosslinking Agent: this compound can be used to crosslink polymers, particularly those with nucleophilic side chains (e.g., hydroxyl or amine groups), to form hydrogels or other crosslinked networks for applications in drug delivery and tissue engineering.[8][9]
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage.[5] May cause respiratory irritation. Reacts violently with water, releasing heat and toxic fumes (HCl, HF).
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents. It is moisture-sensitive and should be stored under an inert atmosphere.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a highly reactive, fluorinated building block with potential for a range of applications, particularly in polymer science and as a specialized reagent in organic synthesis. Its ability to introduce a perfluorinated segment into molecular structures offers a route to materials and compounds with unique properties. Researchers and drug development professionals should be aware of its high reactivity and hazardous nature, requiring strict adherence to safety protocols. Further research into its applications, particularly in the synthesis of novel bioactive compounds and advanced materials, is warranted.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 678-77-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hexafluoroglutaryl Chloride: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, properties, synthesis, and handling of hexafluoroglutaryl chloride. The information is intended for professionals in the fields of chemical research and drug development who may utilize this compound as a reactive intermediate in the synthesis of complex molecules.
Chemical Identity and Structure
This compound, also known as 2,2,3,3,4,4-hexafluoropentanedioyl dichloride, is a halogenated acyl chloride.[1][2] Its structure is characterized by a five-carbon chain with fluorine atoms saturating the central three carbons and a carbonyl chloride group at each terminus. The high degree of fluorination significantly influences the compound's reactivity and electrochemical properties.
The molecular formula for this compound is C₅Cl₂F₆O₂.[1][3] It is an achiral molecule.[3] The structure is depicted in the diagram below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,2,3,3,4,4-hexafluoropentanedioyl dichloride[1] |
| Alternate Names | Perfluoroglutaryl Chloride, Hexafluoropentane-1,5-dioyl chloride[2][4] |
| CAS Number | 678-77-3[1][2] |
| Molecular Formula | C₅Cl₂F₆O₂[1][2][3] |
| InChI | InChI=1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15[1][3] |
| InChIKey | QOLALWJWCONGMG-UHFFFAOYSA-N[1][3] |
| SMILES | C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl[3][5] |
Physicochemical Properties and Safety Data
This compound is a liquid at room temperature.[6] Its physical and chemical properties are summarized in the table below. It is a corrosive compound that reacts violently with water and is sensitive to moisture.[7][8] Proper handling and storage are critical to maintain its integrity and ensure safety.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 276.95 g/mol [2][3] |
| Physical State | Liquid[6] |
| Boiling Point | 111 °C[6] |
| Density | 1.64 g/mL (@ 20 °C)[6] |
| Stability | Stable under normal conditions, but moisture sensitive[6][7] |
Due to its hazardous nature, strict safety protocols must be followed. It causes severe skin burns and serious eye damage.[6][7] Handling should occur in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn.[6][7]
Chemical Bonding and Reactivity
The bonding in this compound is predominantly covalent. The key structural features influencing its reactivity are the two acyl chloride functional groups and the heavily fluorinated carbon backbone.
-
C-F Bonds: The carbon-fluorine bonds are highly polarized due to the large electronegativity difference between carbon and fluorine. This creates strong, stable bonds that also inductively withdraw electron density from the adjacent carbon atoms.
-
C-C Bonds: The electron-withdrawing effect of the fluorine atoms strengthens the C-C single bonds within the fluorinated chain.
-
C=O (Carbonyl) Bonds: The carbonyl groups are highly electrophilic. This electrophilicity is further enhanced by the inductive effect of the adjacent fluorinated carbons and the chlorine atom.
-
C-Cl Bonds: The carbon-chlorine bond in the acyl chloride group is the most reactive site in the molecule. The chlorine atom is a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack.
This electronic arrangement makes this compound an excellent bifunctional electrophile for various chemical transformations.
Experimental Protocols: Synthesis
This compound can be synthesized from anhydrous perfluoroglutaric acid. The following protocol is based on a documented synthetic method.[9]
Experimental Protocol: Synthesis of 2,2,3,3,4,4-hexafluoropentanedioyl dichloride [9]
-
Materials:
-
Anhydrous perfluoroglutaric acid (20.2 g, 84.1 mmol)
-
Anhydrous iron(III) chloride (FeCl₃) (210 mg, 1.3 mmol)
-
Benzotrichloride (32.5 g, 166.2 mmol)
-
50 mL three-necked flask
-
Thermometer
-
Reflux condenser
-
Distillation apparatus with a short Vigreux column
-
Stirring apparatus
-
-
Procedure:
-
In an inert atmosphere, charge the 50 mL three-necked flask with anhydrous perfluoroglutaric acid and anhydrous FeCl₃.
-
Equip the flask with a thermometer, reflux condenser, and stirring mechanism.
-
Add benzotrichloride to the flask.
-
With intense stirring, slowly warm the reaction mixture to 40 °C over 2 hours. Foam formation may be observed.
-
Increase the temperature to 130 °C and stir for 4 hours.
-
Allow the reaction mixture to stir overnight at 24 °C.
-
Replace the reflux condenser with a distillation set equipped with a short Vigreux column.
-
Distill the reaction mixture to obtain the product. The boiling point of 2,2,3,3,4,4-hexafluoropentanedioyl dichloride is 112-116 °C at 760 mmHg.
-
The reported yield for this procedure is 84%.[9]
-
Role in Drug Development and Medicinal Chemistry
While specific signaling pathways directly involving this compound are not documented, its utility lies in its role as a bifunctional building block in organic synthesis. Acyl chlorides are common precursors for creating a variety of functional groups, including esters, amides, and ketones. In drug discovery, such bifunctional linkers are valuable for several applications:
-
Scaffold Synthesis: It can be used to construct novel molecular scaffolds by reacting with two different nucleophiles, leading to complex and diverse molecular architectures.
-
Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or PROTACs, bifunctional molecules are essential as linkers to connect the different components of the therapeutic agent.
-
Polymer Synthesis: Its difunctionality allows it to be used as a monomer in polymerization reactions to create fluorinated polymers with specialized properties.
The presence of the hexafluorinated chain can impart desirable properties to the final molecule, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities. The use of chlorinated and fluorinated compounds is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[10][11]
References
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 678-77-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. PubChemLite - this compound (C5Cl2F6O2) [pubchemlite.lcsb.uni.lu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.no [fishersci.no]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jelsciences.com [jelsciences.com]
An In-depth Technical Guide to the Synthesis of Hexafluoroglutaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Hexafluoroglutaryl chloride (CAS No. 678-77-3), a key building block in the development of various chemical entities. This document outlines a primary, high-yield synthetic pathway, including a comprehensive experimental protocol and quantitative data.
Introduction
This compound, with the molecular formula C₅Cl₂F₆O₂, is a diacyl chloride derivative of hexafluoroglutaric acid. Its high reactivity, attributed to the two acyl chloride functional groups, combined with the presence of a fluorinated carbon backbone, makes it a valuable reagent in organic synthesis. The fluorine atoms impart unique properties, such as enhanced thermal and chemical stability, to the resulting molecules. Consequently, this compound is of significant interest in the synthesis of specialty polymers, pharmaceuticals, and agrochemicals.
Primary Synthesis Pathway: From Anhydrous Hexafluoroglutaric Acid
The most prominently documented method for the synthesis of this compound involves the chlorination of anhydrous hexafluoroglutaric acid using benzotrichloride as the chlorinating agent, catalyzed by iron(III) chloride.[1] This method has been reported to produce the desired product in high yield.
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Synthesis of this compound from Hexafluoroglutaric acid.
Quantitative Data
The following table summarizes the key quantitative data for this synthesis method.[1]
| Parameter | Value |
| Reactants | |
| Anhydrous Hexafluoroglutaric Acid | 20.2 g (84.1 mmol) |
| Benzotrichloride | 32.5 g (166.2 mmol) |
| Catalyst | |
| Anhydrous Iron(III) Chloride | 210 mg (1.3 mmol) |
| Reaction Conditions | |
| Initial Temperature | 40 °C (ramped over 2 hours) |
| Reaction Temperature | 130 °C |
| Reaction Time | 4 hours at 130 °C, then overnight at 24 °C |
| Atmosphere | Inert |
| Product | |
| This compound | 19.5 g (70.4 mmol) |
| Yield | 84% |
| Boiling Point | 112-116 °C at 760 mmHg |
Experimental Protocol
The following detailed methodology is based on the cited literature.[1]
Materials:
-
Anhydrous perfluoroglutaric acid (20.2 g, 84.1 mmol)
-
Anhydrous iron(III) chloride (210 mg, 1.3 mmol)
-
Benzotrichloride (32.5 g, 166.2 mmol)
-
50 mL three-necked flask
-
Thermometer
-
Reflux condenser
-
Distillation setup with a short Vigreux column
-
Inert atmosphere supply (e.g., Nitrogen or Argon)
Procedure:
-
In a 50 mL three-necked flask equipped with a thermometer and a reflux condenser under an inert atmosphere, combine anhydrous perfluoroglutaric acid (20.2 g) and anhydrous iron(III) chloride (210 mg).
-
Add benzotrichloride (32.5 g) to the flask with intense stirring.
-
Slowly warm the reaction mixture to 40 °C over a period of 2 hours. Foam formation may be observed during this time.
-
Increase the temperature to 130 °C and maintain stirring for 4 hours.
-
Allow the reaction mixture to cool and continue stirring overnight at 24 °C.
-
Replace the reflux condenser with a distillation setup equipped with a short Vigreux column.
-
Distill the reaction mixture at atmospheric pressure.
-
Collect the product fraction boiling at 112-116 °C. The product, 2,2,3,3,4,4-hexafluoropentanedioyl dichloride, is obtained as a liquid.
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthesis Pathways
While the benzotrichloride method is well-documented, other chlorinating agents are commonly used for the conversion of carboxylic acids to acyl chlorides and may present viable, albeit less specifically reported, alternatives for the synthesis of this compound. These methods are presented here as potential routes for investigation by researchers.
Using Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used reagent for the preparation of acyl chlorides due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies product purification. The reaction is typically performed with or without a catalyst, such as a few drops of dimethylformamide (DMF).
General Reaction Scheme: HOOC-(CF₂)₃-COOH + 2 SOCl₂ → ClOC-(CF₂)₃-COCl + 2 SO₂ + 2 HCl
Using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another effective reagent for this transformation, often used with a catalytic amount of DMF. It is known for its mild reaction conditions. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous.
General Reaction Scheme: HOOC-(CF₂)₃-COOH + 2 (COCl)₂ → ClOC-(CF₂)₃-COCl + 2 CO + 2 CO₂ + 2 HCl
Purification
The primary method of purification for this compound is fractional distillation .[1] Given its boiling point of 112-116 °C at atmospheric pressure, this technique is effective in separating it from less volatile impurities and any unreacted starting materials.
For acyl chlorides in general, if impurities such as the corresponding carboxylic acid or hydrogen chloride are present, they can often be removed by efficient fractional distillation.[2] In cases where the acyl chloride is not readily hydrolyzed, washing with a dilute sodium bicarbonate solution in an inert solvent, followed by drying and distillation, can be employed.[2] However, due to the reactive nature of this compound, all purification steps should be conducted under strictly anhydrous conditions.
Safety Considerations
This compound is expected to be a corrosive and moisture-sensitive compound. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Reactions should be carried out under an inert atmosphere to prevent hydrolysis.
References
Hexafluoroglutaryl Chloride: A Technical Guide to its Applications in Research
CAS Number: 678-77-3 Chemical Name: 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride Molecular Formula: C₅Cl₂F₆O₂ Synonyms: Hexafluoroglutaryl dichloride, Perfluoroglutaryl chloride
This technical guide provides an in-depth overview of the research applications of Hexafluoroglutaryl chloride (CAS 678-77-3), a fluorinated organic compound. The content is tailored for researchers, scientists, and professionals in drug development and material science, presenting available data, outlining potential experimental protocols, and visualizing reaction pathways.
Core Research Applications
The primary application of this compound in research lies in its role as a monomer for the synthesis of fluorinated polymers, particularly polyamides and polyimides. Its bifunctional nature, possessing two reactive acyl chloride groups, allows it to react with co-monomers containing nucleophilic groups, such as amines and alcohols, to form long polymer chains. The incorporation of the hexafluoropentane backbone imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and modified surface properties.
A notable, albeit limited, area of investigation has been its inclusion in toxicological screenings. A large-scale study on the developmental toxicity of Per- and Polyfluoroalkyl Substances (PFAS) using a zebrafish model found this compound to be inactive under the tested conditions.
While some commercial suppliers mention its use in proteomics research, a thorough review of available scientific literature did not yield specific applications or detailed protocols in this field.
Physicochemical and Toxicological Data
A summary of the available quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 276.95 g/mol | [General chemical suppliers] |
| Boiling Point | 112-116 °C at 760 mmHg | [General chemical suppliers] |
| Developmental Toxicity | Inactive | [Zebrafish screening study] |
Synthesis of Fluorinated Polyamides
This compound is a key reagent in the synthesis of fluorinated polyamides through polycondensation reactions with diamines. The resulting polyamides are of interest for applications requiring high-performance materials, such as specialty fibers and films.
General Experimental Protocol: Interfacial Polymerization
Interfacial polymerization is a common method for the synthesis of polyamides from diacyl chlorides and diamines. The reaction occurs at the interface of two immiscible liquids.
Materials:
-
This compound
-
A selected aliphatic or aromatic diamine (e.g., hexamethylenediamine)
-
An organic solvent immiscible with water (e.g., dichloromethane or chloroform)
-
An aqueous solution of an acid scavenger (e.g., sodium hydroxide or sodium carbonate)
-
Deionized water
Procedure:
-
Prepare a solution of the diamine in the aqueous phase, containing the acid scavenger.
-
Prepare a solution of this compound in the organic solvent.
-
Carefully layer the organic solution on top of the aqueous solution in a beaker.
-
A polymer film will form at the interface of the two layers.
-
The polyamide film can be continuously drawn out from the interface, washed with water and a suitable solvent to remove unreacted monomers and byproducts, and then dried.
Caption: Interfacial polymerization of a fluorinated polyamide.
Synthesis of Fluorinated Polyimides
Polyimides are known for their excellent thermal stability, mechanical strength, and dielectric properties. Fluorinated polyimides, synthesized using monomers like this compound, often exhibit improved solubility and lower dielectric constants, making them suitable for applications in microelectronics and gas separation membranes. The synthesis typically involves a two-step process.
General Experimental Protocol: Two-Step Polycondensation
Step 1: Poly(amic acid) Formation
-
A diamine is dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen).
-
This compound is added portion-wise to the stirred solution at a controlled temperature (often 0-5 °C).
-
The reaction mixture is stirred for several hours to form the poly(amic acid) precursor.
Step 2: Imidization
The poly(amic acid) is converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, which is then heated in a stepwise manner to high temperatures (e.g., up to 300 °C) to induce cyclodehydration.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution at room temperature.
Caption: Two-step synthesis of a fluorinated polyimide.
Potential Applications in Surface Modification
The high reactivity of the acyl chloride groups in this compound makes it a candidate for surface modification of materials. By reacting with functional groups present on a polymer surface (e.g., hydroxyl or amine groups), it can be used to graft a fluorinated layer, thereby altering the surface properties such as hydrophobicity and chemical resistance.
Conceptual Experimental Workflow: Surface Grafting
A Comprehensive Guide to the IUPAC Nomenclature of Hexafluoroglutaryl Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of chemical research and pharmaceutical development, unambiguous communication is paramount. The standardized language for this is the nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). This guide provides a detailed exploration of the IUPAC nomenclature for the compound commonly known as Hexafluoroglutaryl chloride, a key reagent in various synthetic applications. For professionals in drug development and organic synthesis, a thorough understanding of its systematic name is not merely an academic exercise but a fundamental necessity for accurate documentation, database searching, and regulatory submissions. This document will deconstruct the naming process, elucidating the rules and logic that culminate in the compound's official IUPAC designation.
Deciphering the Structure: From Common Name to Molecular Formula
The common name, this compound, provides initial clues to the molecule's structure. "Glutaryl" implies a five-carbon dicarboxylic acid derivative, "hexafluoro" indicates the presence of six fluorine atoms, and "chloride" points to acyl chloride functional groups. Chemical databases confirm the molecular formula as C₅Cl₂F₆O₂.[1][2][3][4] The structure is a five-carbon chain with two acyl chloride groups at the termini and six fluorine atoms substituting the hydrogens on the central three carbons.
The primary challenge in naming this compound lies in systematically and accurately defining the parent chain, identifying all substituents, and assigning their correct positions (locants) according to IUPAC conventions.
Visualization of the Molecular Structure
To fully appreciate the nomenclature process, a clear visualization of the molecule is essential. The following diagram illustrates the chemical structure of this compound.
Caption: Molecular structure of this compound.
Systematic IUPAC Nomenclature: A Step-by-Step Derivation
The IUPAC nomenclature for organic compounds follows a hierarchical set of rules. For acyl halides, the process begins with identifying the parent carboxylic acid.[5][6][7][8]
Step 1: Identifying the Parent Dicarboxylic Acid
The core of the molecule is a five-carbon chain with carboxylic acid-derived functional groups at both ends. The corresponding dicarboxylic acid is pentanedioic acid, commonly known as glutaric acid.[9]
Step 2: Identifying the Principal Functional Groups
The molecule contains two acyl chloride functional groups (-COCl). According to IUPAC priority rules, acyl halides are named by replacing the "-oic acid" suffix of the parent carboxylic acid with "-oyl halide".[5][6][8] Since there are two such groups, the suffix becomes "-dioyl dichloride".[10] Therefore, the base name of the compound is pentanedioyl dichloride .
Step 3: Identifying and Locating Substituents
The parent chain is substituted with six fluorine atoms. To indicate their positions, we must number the carbon chain. The numbering starts from one end, giving the lowest possible locants to the principal functional groups. In this symmetrical molecule, the numbering can start from either end.
The fluorine atoms are located on carbons 2, 3, and 4. Specifically, there are two fluorine atoms on each of these carbons.
Step 4: Assembling the Full IUPAC Name
The substituents are named as prefixes to the parent name. The prefix for fluorine is "fluoro-". Since there are six fluorine atoms, the prefix becomes "hexafluoro-". The locants for these substituents are 2,2,3,3,4,4.
Combining all the components in the correct order (locants, prefixes, parent name) yields the full IUPAC name.
The definitive IUPAC name for this compound is: 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride. [11]
Visualization of the Nomenclature Process
The following diagram illustrates the logical flow of deriving the IUPAC name.
Caption: Step-by-step derivation of the IUPAC name.
Chemical Properties and Identifiers
For comprehensive documentation and research, it is crucial to associate the IUPAC name with other key identifiers and properties.
| Identifier/Property | Value | Source |
| IUPAC Name | 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride | PubChem[11] |
| Common Name | This compound | Sigma-Aldrich[2], NIST[12] |
| CAS Number | 678-77-3 | Sigma-Aldrich[2], NIST[12] |
| Molecular Formula | C₅Cl₂F₆O₂ | ChemicalBook[1], PubChem[11] |
| Molecular Weight | 276.95 g/mol | Sigma-Aldrich[2], ChemicalBook[1] |
| InChI | 1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15 | PubChem[11], Sigma-Aldrich[2] |
| SMILES | C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl | PubChem[13], Sigma-Aldrich[2] |
Conclusion
The systematic nomenclature developed by IUPAC provides an essential framework for the unambiguous identification of chemical substances. The correct IUPAC name for this compound is 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride . This name is derived by identifying the five-carbon dicarboxylic acid parent, modifying the suffix to reflect the two acyl chloride functional groups, and specifying the locations of the six fluorine substituents. For researchers, scientists, and professionals in drug development, the consistent and accurate use of IUPAC nomenclature is fundamental to ensuring clarity, precision, and safety in all scientific endeavors.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 678-77-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. IUPAC Nomenclature Rules for Acyl Halides | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 6. teachy.ai [teachy.ai]
- 7. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. acdlabs.com [acdlabs.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | C5Cl2F6O2 | CID 69621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. PubChemLite - this compound (C5Cl2F6O2) [pubchemlite.lcsb.uni.lu]
Reactivity Profile of Hexafluorogutaryl Chloride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluoroglutaryl chloride (HFG-Cl) is a highly reactive, fluorinated diacyl chloride that serves as a versatile building block in the synthesis of advanced polymers and pharmaceutical intermediates. The presence of six fluorine atoms on the glutaryl backbone significantly enhances the electrophilicity of the carbonyl carbons, leading to rapid reactions with a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity profile of HFG-Cl, detailing its interactions with common nucleophiles such as amines, alcohols, water, and carboxylates. The document includes detailed experimental protocols, quantitative data on reaction parameters, and visualizations of reaction mechanisms to facilitate its application in research and development.
Introduction
This compound, with the chemical structure ClCO(CF₂)₃COCl, is a derivative of glutaric acid where the three methylene groups are fully fluorinated. This substitution has a profound impact on the molecule's chemical properties. The strong electron-withdrawing effect of the fluorine atoms inductively increases the partial positive charge on the carbonyl carbons, making them exceptionally susceptible to nucleophilic attack. Consequently, HFG-Cl is significantly more reactive than its non-fluorinated analog, glutaryl chloride.
This enhanced reactivity makes HFG-Cl a valuable reagent for creating robust chemical linkages, such as amides and esters, under mild conditions. It is particularly useful in the synthesis of high-performance fluorinated polyamides and polyesters, where the incorporation of the hexafluoroglutaryl moiety can impart desirable properties such as thermal stability, chemical resistance, and altered solubility.
General Reaction Mechanism: Nucleophilic Acyl Substitution
The reactions of this compound with nucleophiles proceed via a well-established nucleophilic acyl substitution mechanism. This is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.
The general mechanism can be visualized as follows:
Navigating the Nuances of Fluorinated Acyl Chlorides: A Technical Guide to Hexafluoroglutaryl Chloride
An in-depth analysis for researchers, scientists, and drug development professionals.
It is a common point of inquiry in organic and medicinal chemistry to distinguish between structurally similar fluorinated compounds. However, in the case of perfluoroglutaryl chloride and hexafluoroglutaryl chloride , it is crucial to clarify that these are, in fact, synonymous names for the same chemical entity. The compound, identified by the CAS number 678-77-3, is more systematically named 2,2,3,3,4,4-hexafluoropentanedioyl dichloride.[1][2][3][4] This guide will provide a comprehensive technical overview of this singular compound, hereafter referred to as this compound, focusing on its chemical and physical properties, synthesis, and potential applications, particularly in the realm of drug discovery and development.
Core Chemical and Physical Properties
This compound is a liquid at room temperature and is characterized by its high reactivity, particularly with water.[1] The presence of six fluorine atoms on the glutaryl backbone significantly influences its electrophilicity and stability. A summary of its key quantitative data is presented in the table below for ease of reference.
| Property | Value | Source |
| Molecular Formula | C5Cl2F6O2 | [1][3][4][5][6][7] |
| Molecular Weight | 276.95 g/mol | [3][4][5][6][7] |
| CAS Number | 678-77-3 | [1][3][4][7] |
| Boiling Point | 111 °C | [1][7] |
| Density | 1.640 g/mL | [7] |
| Refractive Index (nD20) | 1.3540 | [7] |
Molecular Structure
The structure of this compound features a five-carbon chain with the central three carbons fully fluorinated. The terminal carbons are part of acyl chloride functional groups. This high degree of fluorination imparts unique electronic properties to the molecule.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of anhydrous perfluoroglutaric acid with a chlorinating agent. A detailed experimental methodology is described below.[8]
Materials:
-
Anhydrous perfluoroglutaric acid (20.2 g, 84.1 mmol)
-
Anhydrous iron(III) chloride (FeCl3) (210 mg, 1.3 mmol)
-
Benzotrichloride (32.5 g, 166.2 mmol)
-
50 mL three-necked flask
-
Thermometer
-
Reflux condenser
-
Distillation setup with a short Vigreux column
Procedure:
-
Anhydrous perfluoroglutaric acid and anhydrous iron(III) chloride are placed in a 50 mL three-necked flask equipped with a thermometer and a reflux condenser under an inert atmosphere.[8]
-
Benzotrichloride is then added to the flask.[8]
-
With intense stirring, the reaction mixture is slowly warmed to 40 °C over a period of 2 hours, during which foam formation may be observed.[8]
-
The reaction mixture is then stirred for 4 hours at 130 °C.[8]
-
The mixture is subsequently stirred overnight at 24 °C.[8]
-
The reflux condenser is replaced with a distillation setup including a short Vigreux column.
-
The reaction mixture is distilled to yield 2,2,3,3,4,4-hexafluoropentanedioyl dichloride.[8]
This procedure has been reported to yield the product in 84% yield.[8]
Reactivity and Applications in Drug Development
This compound is a highly reactive compound, primarily due to the two acyl chloride functional groups. It reacts violently with water and is also reactive towards alcohols, bases, and oxidizing agents.[1] This reactivity makes it a valuable building block in organic synthesis for introducing the hexafluoroglutaryl moiety into larger molecules.
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[9][10][11] Fluorination can improve metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups.[9][11] The trifluoromethyl group, in particular, is a common substituent in many approved drugs.[12][13][14]
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structure suggests potential utility as a linker or for the synthesis of novel fluorinated compounds. The hexafluoropentane backbone can impart increased lipophilicity and metabolic stability to a parent molecule. The bifunctional nature of this compound allows for its use in creating polymers or for linking two different molecular entities.
The general principles of using fluorinated building blocks in drug design are well-established. The electron-withdrawing nature of the fluorine atoms in this compound can influence the reactivity of the acyl chloride groups and the properties of the resulting derivatives. Researchers can leverage these properties to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities.
Conclusion
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 678-77-3 [amp.chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Perfluoroglutaryl chloride | CymitQuimica [cymitquimica.com]
- 7. 678-77-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 13. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 14. mdpi.com [mdpi.com]
Unraveling the Past: The Historical Synthesis of Hexafluorogutaryl Chloride
A deep dive into the origins of a key fluorinated building block reveals a history rooted in the broader exploration of organofluorine chemistry. While a definitive "discovery" paper for Hexafluoroglutaryl chloride remains elusive in readily available literature, its synthesis is intrinsically linked to the development of methods for preparing perfluorinated compounds. This technical guide explores the historical context, details a modern and robust synthetic protocol, and provides the necessary visualizations for a comprehensive understanding by researchers, scientists, and drug development professionals.
This compound (C₅Cl₂F₆O₂), a crucial reagent in the synthesis of various fluorinated materials and pharmaceuticals, did not emerge in isolation. Its development is a part of the larger narrative of organofluorine chemistry, a field that gained significant momentum in the mid-20th century. Early pioneers in this field laid the groundwork for the synthesis of a wide array of perfluorinated molecules, including dicarboxylic acids and their corresponding acyl chlorides. While specific historical records pinpointing the first synthesis of this compound are not prominently documented in general chemical literature, its preparation follows established principles of converting carboxylic acids to acyl chlorides.
Modern Synthetic Approach: A Detailed Protocol
A contemporary and efficient method for the preparation of this compound is detailed in a 2019 patent (WO2019/123342). This procedure offers a high yield and serves as a reliable benchmark for its synthesis in a laboratory setting.
The synthesis involves the reaction of anhydrous hexafluoroglutaric acid with benzotrichloride in the presence of an iron(III) chloride catalyst.
Reaction Scheme:
Fundamental reaction mechanisms involving Hexafluoroglutaryl chloride.
An In-depth Technical Guide on the Core Reaction Mechanisms Involving Hexafluoroglutaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the chemical formula C₅Cl₂F₆O₂, is a diacyl chloride derivative of hexafluoroglutaric acid.[1][2][3] Its structure is characterized by a five-carbon backbone where the three central carbons are perfluorinated, and the terminal carbons are part of acyl chloride functional groups. This high degree of fluorination significantly influences the molecule's reactivity, making the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. Consequently, this compound serves as a crucial building block and cross-linking agent in the synthesis of advanced polymers, covalent organic frameworks (COFs), and other specialized chemical structures.[4][5][6] Its reactions are primarily governed by the nucleophilic acyl substitution mechanism.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction mechanism for this compound is nucleophilic acyl substitution. The strong electron-withdrawing inductive effect of the hexafluorinated alkyl chain enhances the partial positive charge on the carbonyl carbons, making them exceptionally reactive towards nucleophiles.[7] The reaction proceeds in a two-step addition-elimination sequence:
-
Nucleophilic Addition: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate.[8]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.[8]
This process results in the acylation of the nucleophile and the formation of hydrogen chloride (HCl) as a byproduct if the nucleophile carries an acidic proton.[9]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. osti.gov [osti.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Hexafluoroglutaryl Chloride: A Review of Early Literature and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the publicly available scientific literature concerning Hexafluoroglutaryl chloride (CAS No. 678-77-3). Despite extensive searches of chemical databases and historical journal archives, a seminal, "early literature" publication detailing the initial synthesis and characterization of this compound could not be definitively identified. The available information is predominantly from modern sources, including patents and chemical supplier documentation.
Physicochemical Properties and Data
This compound, also known as hexafluoropentanedioyl dichloride or perfluoroglutaryl chloride, is a halogenated organic compound with the molecular formula C₅Cl₂F₆O₂.[1] The following table summarizes its key quantitative data sourced from contemporary chemical databases and suppliers.
| Property | Value | Source |
| Molecular Weight | 276.95 g/mol | [1] |
| Boiling Point | 111-116 °C | Synquest Labs, ChemicalBook |
| CAS Number | 678-77-3 | [1][2][3] |
| Molecular Formula | C₅Cl₂F₆O₂ | [1][2] |
Note: Further physical properties such as density, refractive index, and spectral data from its initial isolation were not found in the accessible literature.
Synthesis of this compound
While the original synthesis report remains elusive, a modern and detailed experimental protocol is described in a 2019 patent by 3M Innovative Properties Company. This method provides a high-yield pathway to this compound from perfluoroglutaric acid.
Experimental Protocol: Synthesis from Perfluoroglutaric Acid
Reactants:
-
Anhydrous perfluoroglutaric acid
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Benzotrichloride
Procedure:
-
In a 50 mL three-necked flask equipped with a thermometer and a reflux condenser under an inert atmosphere, combine anhydrous perfluoroglutaric acid and anhydrous iron(III) chloride.
-
Add benzotrichloride to the flask.
-
With intense stirring, slowly warm the reaction mixture to 40 °C over a period of 2 hours. The formation of foam may be observed.
-
Increase the temperature to 130 °C and maintain stirring for 4 hours.
-
Allow the reaction mixture to stir overnight at 24 °C.
-
Replace the reflux condenser with a distillation apparatus fitted with a short Vigreux column.
-
Distill the reaction mixture. The product, 2,2,3,3,4,4-hexafluoropentanedioyl dichloride, is collected.
Yield: 84%
Boiling Point of Product: 112-116 °C at 760 mmHg
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Synthesis workflow for this compound.
Conclusion
The early history of this compound's synthesis and characterization is not well-documented in readily accessible scientific literature. The primary available information comes from contemporary sources, with a 2019 patent providing a detailed and high-yield synthetic method. This suggests that the compound may have been synthesized more recently than anticipated, or that its initial discovery is located in less-digitized, historical archives. For researchers and professionals in drug development, the modern synthesis protocol provides a clear and reproducible method for obtaining this compound for further study and application. Further investigation into specialized historical chemical archives may be necessary to uncover the original discovery and characterization of this compound.
References
Methodological & Application
Application Notes and Protocols: Hexafluoroglutaryl Chloride in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexafluoroglutaryl chloride in the synthesis of fluorinated polyamides. This document details the synthesis protocols, key properties, and potential applications of these materials, with a focus on providing researchers with the necessary information to utilize this monomer in their work.
Introduction
This compound, a fluorinated diacid chloride, is a valuable monomer for the synthesis of high-performance polyamides. The incorporation of fluorine atoms into the polymer backbone imparts a range of desirable properties, including enhanced thermal stability, improved chemical resistance, lower dielectric constants, and increased solubility in organic solvents. These characteristics make polyamides derived from this compound attractive for a variety of advanced applications, including specialty fibers, engineering plastics, and materials for biomedical devices.
The primary method for the synthesis of polyamides from this compound is through polycondensation reactions with various diamines. Interfacial polymerization and low-temperature solution polycondensation are two of the most common and effective techniques employed for this purpose. The choice of diamine (aliphatic or aromatic) and the polymerization method allows for the fine-tuning of the final polymer's properties to suit specific application requirements.
Properties of Polyamides from this compound
The introduction of the hexafluoroglutaryl moiety into the polyamide chain significantly influences the material's properties. While specific quantitative data for polyamides synthesized directly from this compound is not extensively available in the public domain, the general effects of incorporating fluorinated segments are well-documented. The following tables summarize the expected property ranges based on data for analogous fluorinated aromatic polyamides.
Table 1: Thermal Properties of Fluorinated Aromatic Polyamides
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 206 – 359 °C[1] |
| 5% Weight Loss Temperature (TGA) | 415 – 460 °C in Nitrogen[1][2] |
| 10% Weight Loss Temperature (TGA) | 480 – 517 °C in Nitrogen[1] |
| Char Yield at 800 °C in Nitrogen | 47.8 – 61%[1] |
Table 2: Mechanical Properties of Fluorinated Aromatic Polyamide Films
| Property | Typical Value Range |
| Tensile Strength | 64 – 93 MPa[1] |
| Tensile Modulus | 1.7 – 2.6 GPa[1] |
| Elongation at Break | 9 – 25%[1] |
Table 3: Electrical and Other Properties of Fluorinated Aromatic Polyamides
| Property | Typical Value Range |
| Dielectric Constant (100 Hz) | 3.25 – 3.76[1] |
| Moisture Uptake | 0.72 – 1.18%[1] |
| Inherent Viscosity | 0.42 – 1.8 dL/g[3] |
Experimental Protocols
The following are generalized protocols for the synthesis of polyamides using this compound based on established methods for similar fluorinated diacid chlorides. Researchers should optimize these conditions for their specific diamine and desired polymer characteristics.
Protocol 1: Interfacial Polymerization
Interfacial polymerization is a rapid and effective method that occurs at the interface of two immiscible liquids.
Materials:
-
This compound
-
Aromatic or aliphatic diamine (e.g., m-phenylenediamine, p-phenylenediamine, hexamethylenediamine)
-
Organic solvent (e.g., dichloromethane, chloroform, or toluene)
-
Aqueous solvent (deionized water)
-
Acid scavenger (e.g., sodium hydroxide, sodium carbonate, or pyridine)
-
Precipitating solvent (e.g., methanol, ethanol)
Procedure:
-
Prepare the Aqueous Phase: Dissolve the diamine and an equivalent molar amount of the acid scavenger in deionized water.
-
Prepare the Organic Phase: Dissolve this compound in the chosen organic solvent.
-
Polymerization: Carefully add the organic phase to the aqueous phase without stirring to create a distinct interface. A polymer film will form at the interface.
-
Polymer Collection: The polymer film can be continuously drawn out from the interface.
-
Purification: Thoroughly wash the collected polymer with water and then with a precipitating solvent (e.g., methanol) to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Low-Temperature Solution Polycondensation
This method is suitable for producing high molecular weight, soluble polyamides.
Materials:
-
This compound
-
Aromatic diamine
-
Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Dissolve the Diamine: In a flame-dried reaction flask under a nitrogen atmosphere, dissolve the aromatic diamine in the anhydrous polar aprotic solvent.
-
Cool the Solution: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Add the Diacid Chloride: Slowly add a stoichiometric amount of this compound to the stirred solution.
-
Reaction: Maintain the reaction at a low temperature for a few hours, then allow it to warm to room temperature and continue stirring overnight.
-
Precipitation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and wash it thoroughly with methanol and water.
-
Drying: Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) to remove residual solvent.
Visualizations
Polyamide Synthesis via Interfacial Polymerization Workflow
Caption: Workflow for interfacial polymerization of this compound.
Logical Relationship of Fluorination to Polyamide Properties
Caption: Impact of this compound on polyamide properties.
Safety Precautions
This compound is a corrosive substance and reacts with moisture. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.
Conclusion
This compound is a key monomer for the development of advanced fluorinated polyamides. The synthetic protocols provided herein, based on interfacial polymerization and low-temperature solution polycondensation, offer robust methods for the preparation of these high-performance materials. The resulting polyamides are expected to exhibit superior thermal, mechanical, and electrical properties, making them suitable for a wide range of applications in demanding environments. Further research and characterization of polyamides derived from specific diamines will continue to expand the utility of this versatile fluorinated monomer.
References
Application Note: Hexafluoroglutaryl Chloride as a Novel Crosslinking Agent for Hydroxyl-Terminated Fluoropolymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fluoropolymers are a class of high-performance polymers renowned for their exceptional chemical inertness, thermal stability, and low coefficient of friction.[1] However, for certain demanding applications, their mechanical properties and resistance to deformation under load can be further improved through crosslinking.[2] Crosslinking introduces a three-dimensional network structure within the polymer matrix, enhancing its dimensional stability, tensile strength, and thermal resistance.[3][4][5]
Currently, various methods are employed for crosslinking fluoropolymers, including peroxide or diamine curing, and radiation crosslinking.[6][7] The choice of crosslinking agent and method significantly influences the final properties of the material.[3][4] This application note explores the prospective use of hexafluoroglutaryl chloride, a diacyl chloride, as a crosslinking agent for fluoropolymers that have been functionalized with hydroxyl (-OH) groups. The reaction between the acyl chloride groups of this compound and the hydroxyl groups on the fluoropolymer backbone is expected to form robust ester crosslinks, leading to a covalently networked polymer with enhanced performance characteristics.
Proposed Crosslinking Chemistry
The fundamental reaction for the proposed crosslinking mechanism is the esterification of a hydroxyl-terminated fluoropolymer with this compound. This reaction proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxyl group on the fluoropolymer attacks the electrophilic carbonyl carbon of the acyl chloride.[8][9] This results in the formation of an ester bond and the elimination of hydrogen chloride (HCl) as a byproduct.[10][11] Given that this compound is a diacyl chloride, it can react with two separate fluoropolymer chains, thus forming a crosslink.
Reaction Scheme:
The presence of a suitable acid scavenger, such as a tertiary amine (e.g., pyridine or triethylamine), is crucial to neutralize the HCl byproduct and drive the reaction to completion.
Experimental Protocols
The following protocols are proposed based on general laboratory procedures for polymer crosslinking and esterification reactions. Researchers should adapt these protocols based on the specific properties of their hydroxyl-terminated fluoropolymer and available laboratory equipment.
Materials and Equipment
-
Hydroxyl-Terminated Fluoropolymer: (e.g., hydroxyl-terminated poly(vinylidene fluoride-co-hexafluoropropylene) or similar fluoroelastomer).[12][13][14]
-
This compound: (High purity).
-
Anhydrous Solvent: (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)). The solvent should be capable of dissolving the fluoropolymer and be inert to the reactants.
-
Acid Scavenger: (e.g., Anhydrous Pyridine or Triethylamine).
-
Reaction Vessel: (Three-necked round-bottom flask).
-
Mechanical Stirrer, Condenser, and Nitrogen Inlet.
-
Temperature-Controlled Heating Mantle.
-
Film Casting Equipment: (e.g., doctor blade, spin coater).[15]
-
Vacuum Oven.
-
Characterization Equipment: (FTIR Spectrometer, Tensile Tester, Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC)).
Protocol for Preparation of Crosslinked Fluoropolymer Film
-
Polymer Dissolution: In a three-necked flask under a nitrogen atmosphere, dissolve a known quantity of the hydroxyl-terminated fluoropolymer in the anhydrous solvent. Stir the mixture with a mechanical stirrer until the polymer is fully dissolved. This may require gentle heating.
-
Addition of Reagents:
-
Add the acid scavenger (e.g., pyridine) to the polymer solution. The molar ratio of the acid scavenger to this compound should be at least 2:1.
-
Slowly add a stoichiometric amount of this compound to the stirred polymer solution at room temperature. The stoichiometry should be based on the hydroxyl group concentration of the fluoropolymer. Varying the molar ratio of diacyl chloride to hydroxyl groups can be used to control the crosslink density.
-
-
Curing Reaction: Heat the reaction mixture to a predetermined temperature (e.g., 50-80 °C) and maintain it for a specified duration (e.g., 4-24 hours) with continuous stirring under a nitrogen atmosphere. The optimal temperature and time will depend on the reactivity of the specific fluoropolymer.
-
Film Casting: After the reaction is complete, allow the solution to cool to room temperature. Cast the resulting viscous solution onto a suitable substrate (e.g., glass plate, PTFE sheet) using a doctor blade or spin coater to achieve a uniform film thickness.[15]
-
Solvent Evaporation and Post-Curing:
-
Initially, allow the solvent to evaporate at room temperature in a fume hood.
-
Transfer the cast film to a vacuum oven. Gradually increase the temperature (e.g., to 80-120 °C) to remove the remaining solvent and potentially drive the crosslinking reaction further to completion.
-
-
Film Removal and Characterization: Carefully peel the crosslinked fluoropolymer film from the substrate. Perform characterization to evaluate the extent of crosslinking and the material's properties.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for crosslinking hydroxyl-terminated fluoropolymers.
Crosslinking Reaction Diagram
Caption: Proposed crosslinking reaction of a hydroxyl-terminated fluoropolymer.
Data Presentation (Illustrative)
The following tables present hypothetical data based on typical values observed for crosslinked fluoropolymers and fluorinated polyesters. This data is for illustrative purposes only and should be experimentally verified for the specific system using this compound.
Table 1: Effect of Crosslinker Concentration on Mechanical Properties
| Sample ID | Molar Ratio (HFGC:OH) | Tensile Strength (MPa)[16] | Elongation at Break (%)[16] | Young's Modulus (GPa)[16] |
| Control-FP | 0:1 | 15 | 350 | 0.8 |
| XFP-1 | 0.25:1 | 22 | 280 | 1.2 |
| XFP-2 | 0.5:1 | 28 | 200 | 1.8 |
| XFP-3 | 1:1 | 35 | 120 | 2.5 |
HFGC: this compound
Table 2: Thermal Properties of Crosslinked Fluoropolymers
| Sample ID | Glass Transition Temp. (Tg, °C)[3] | Decomposition Temp. (Td, 5% weight loss, °C)[3][4] |
| Control-FP | -20 | 420 |
| XFP-2 | -15 | 450 |
| XFP-3 | -12 | 465 |
Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the formation of ester crosslinks.
-
Protocol:
-
Obtain FTIR spectra of the uncrosslinked hydroxyl-terminated fluoropolymer, this compound, and the crosslinked fluoropolymer film using an ATR-FTIR spectrometer.[17][18]
-
Scan in the range of 4000-650 cm⁻¹.
-
Expected Results:
-
A decrease in the intensity of the broad O-H stretching band (around 3300-3500 cm⁻¹) from the hydroxyl-terminated fluoropolymer.[19]
-
The appearance of a strong C=O stretching band for the ester group (around 1735-1750 cm⁻¹).[18][19]
-
The appearance of C-O stretching bands for the ester group (around 1100-1300 cm⁻¹).[18]
-
-
Mechanical Testing
-
Objective: To evaluate the effect of crosslinking on the mechanical properties.
-
Protocol:
-
Cut dumbbell-shaped specimens from the crosslinked films according to ASTM D638 standards.
-
Perform tensile testing using a universal testing machine at a constant crosshead speed.[16]
-
Record the tensile strength, elongation at break, and Young's modulus.
-
Thermal Analysis
-
Objective: To assess the thermal stability of the crosslinked fluoropolymer.
-
Protocol (TGA):
-
Protocol (DSC):
-
Place a small sample (5-10 mg) in a DSC pan.
-
Heat the sample to a temperature above its expected glass transition, cool it rapidly, and then reheat at a controlled rate (e.g., 10 °C/min).
-
Determine the glass transition temperature (Tg).[3]
-
Conclusion
The use of this compound as a crosslinking agent for hydroxyl-terminated fluoropolymers presents a promising, yet unexplored, avenue for developing high-performance materials. The formation of stable ester crosslinks is anticipated to significantly enhance the mechanical and thermal properties of the base fluoropolymer. The protocols and illustrative data provided in this application note offer a foundational framework for researchers to investigate this novel crosslinking system. Experimental validation is necessary to determine the optimal reaction conditions and to fully characterize the properties of the resulting crosslinked fluoropolymer network.
References
- 1. researchgate.net [researchgate.net]
- 2. the-innovation.org [the-innovation.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. FKM - Wikipedia [en.wikipedia.org]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. acechemistry.co.uk [acechemistry.co.uk]
- 10. savemyexams.com [savemyexams.com]
- 11. chemrevise.org [chemrevise.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Properties of the Novel High-Performance Hydroxyl-Terminated Liquid Fluoroelastomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ken.ieice.org [ken.ieice.org]
- 16. researchgate.net [researchgate.net]
- 17. FTIR analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization of Analytes with Hexafluoroglutaryl Chloride for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many analytes of interest in pharmaceutical and biomedical research, such as amines, alcohols, and phenols, are often non-volatile or exhibit poor chromatographic behavior due to their polarity. Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1]
This document provides detailed application notes and protocols for the derivatization of analytes containing active hydrogen atoms (e.g., in hydroxyl, amino, and thiol groups) using Hexafluoroglutaryl Chloride. This fluorinated acylating agent converts polar functional groups into less polar, more volatile, and more thermally stable hexafluoroglutaryl derivatives.[2][3] The introduction of the fluorinated moiety can also enhance detection sensitivity, particularly when using electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS).[4]
Principle of Derivatization with this compound
This compound is a bifunctional acylating reagent that reacts with nucleophilic functional groups, such as primary and secondary amines, alcohols, and phenols, to form stable amide or ester derivatives, respectively. The reaction involves the nucleophilic attack of the analyte's active hydrogen-containing group on one of the carbonyl carbons of this compound, leading to the displacement of a chloride ion and the formation of a covalent bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[4]
The resulting derivatives exhibit increased volatility and thermal stability, making them amenable to GC-MS analysis. The presence of the hexafluoroglutaryl group often leads to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and selective detection.
Application Areas
The derivatization of analytes with this compound is applicable to a wide range of compounds, including:
-
Pharmaceuticals and Drugs of Abuse: Amphetamines, methamphetamines, and other synthetic drugs containing primary or secondary amine groups.[5][6]
-
Biogenic Amines: Neurotransmitters (e.g., dopamine, serotonin) and other biologically active amines.[3]
-
Alcohols and Phenols: Steroids, cannabinoids, and other hydroxyl-containing compounds.
-
Environmental Contaminants: Phenolic pollutants and other polar contaminants.
Experimental Protocols
Note: The following protocols are generalized procedures based on the use of similar acylating agents. Optimization of reaction conditions (e.g., temperature, time, and reagent ratios) may be necessary for specific analytes.
Materials and Reagents
-
This compound
-
Analyte standard or sample extract
-
Anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate, toluene)
-
Base/Catalyst (e.g., pyridine, triethylamine)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Protocol 1: Derivatization of Amines (e.g., Amphetamines)
-
Sample Preparation:
-
Accurately transfer a known amount of the amine-containing sample or standard into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Reagent Addition:
-
Add 100 µL of an anhydrous aprotic solvent (e.g., ethyl acetate) to the dried sample and vortex to dissolve.
-
Add 50 µL of this compound solution (e.g., 10% in the chosen solvent).
-
Add 10 µL of a suitable base (e.g., pyridine or triethylamine) to catalyze the reaction and neutralize the HCl byproduct.[4]
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or water bath.[6]
-
-
Work-up (Optional but Recommended):
-
Cool the reaction vial to room temperature.
-
Add 500 µL of deionized water and vortex.
-
Add 500 µL of a non-polar extraction solvent (e.g., hexane or ethyl acetate) and vortex thoroughly to extract the derivative.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Analysis:
-
Inject 1-2 µL of the final organic solution into the GC-MS system.
-
Protocol 2: Derivatization of Alcohols and Phenols
The protocol for derivatizing hydroxyl-containing compounds is similar to that for amines. Key considerations include ensuring anhydrous conditions, as water can compete with the analyte for the derivatizing reagent.
-
Sample Preparation: Follow step 1 as in Protocol 1.
-
Reagent Addition: Follow step 2 as in Protocol 1. For sterically hindered alcohols, a stronger base or catalyst might be required.
-
Reaction: Follow step 3 as in Protocol 1. Reaction times and temperatures may need to be optimized.
-
Work-up: Follow step 4 as in Protocol 1.
-
Analysis: Inject 1-2 µL of the final organic solution into the GC-MS system.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of hexafluoroglutaryl derivatives. These should be optimized for the specific analytes and instrument.
| Parameter | Typical Value |
| GC Column | Rxi-5Sil MS (or equivalent 5% phenyl-arylene phase), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature 80-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Quantitative Data Summary
Specific quantitative data for this compound derivatization is not widely published. However, the following table summarizes typical performance characteristics observed for similar fluorinated acylating reagents (e.g., HFBA, PFBCl) in the GC-MS analysis of various analytes, which can be considered representative targets for methods utilizing this compound.
| Analyte Class | Derivatizing Agent | Linearity (r²) | Limit of Detection (LOD) | Recovery (%) | Reference |
| Amphetamines | HFBA, PFPA, TFAA | > 0.99 | 2.5 - 10 ng/mL | Not specified | [6] |
| Amphetamine-derived drugs | PFBCl | 0.994 - 0.998 | < 2 ng/mL | Not specified | [1] |
| Biogenic Amines | Various acylating agents | Generally > 0.99 | Low ng/mL range | > 90% | [3] |
| Diethylene and ethylene glycol | Pentafluorobenzoyl chloride | Evaluated | 0.05 - 1.0 µg/mL | Not specified | [7] |
Visualizations
Caption: General workflow for analyte derivatization using this compound.
Caption: Rationale for using this compound derivatization in GC-MS.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivative peak | Incomplete reaction | Optimize reaction time and temperature. Ensure sufficient excess of derivatizing reagent. |
| Presence of water | Use anhydrous solvents and thoroughly dry the sample extract. Store derivatizing reagent under inert gas and in a desiccator. | |
| Analyte degradation | Use milder reaction conditions. | |
| Poor peak shape (tailing) | Active sites in the GC system | Use a high-quality, inert GC column.[5] Ensure the injector liner is clean and deactivated. |
| Incomplete derivatization | Re-optimize the derivatization protocol. | |
| Extraneous peaks in the chromatogram | Impurities in reagents or solvents | Use high-purity reagents and solvents. Run a reagent blank. |
| Byproducts of the derivatization reaction | Perform a work-up step to remove excess reagent and byproducts. |
Conclusion
Derivatization with this compound is a valuable technique for the GC-MS analysis of polar analytes. By converting them into more volatile and thermally stable derivatives, this method can significantly improve chromatographic performance and detection sensitivity. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this derivatization strategy in their analytical workflows. As with any analytical method, optimization for the specific analytes of interest is crucial for achieving the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocol for Esterification using Hexafluoroglutaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroglutaryl chloride (HFGC) is a highly reactive diacyl chloride that serves as a valuable building block in organic synthesis. Its fluorinated backbone imparts unique properties, such as increased thermal stability, lipophilicity, and metabolic resistance, to the resulting ester derivatives. These characteristics are highly desirable in the development of novel pharmaceuticals, advanced polymers, and specialty materials.
This document provides a detailed protocol for the esterification of alcohols with this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbons of the acyl chloride, leading to the formation of a diester and hydrogen chloride (HCl) as a byproduct. Due to the high reactivity of acyl chlorides, this reaction is typically rapid and exothermic.[1] To neutralize the HCl generated, a non-nucleophilic base, such as pyridine or triethylamine, is commonly employed.
Core Reaction
The general reaction for the diesterification of an alcohol (R-OH) with this compound is as follows:
Safety Precautions
This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[2][3] It is crucial to handle this reagent under anhydrous conditions in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3] All glassware should be thoroughly dried before use.
Experimental Protocol: Synthesis of a Diester using this compound
This protocol describes a general procedure for the synthesis of a diester from this compound and a generic primary or secondary alcohol.
Materials:
-
This compound (HFGC)
-
Alcohol (e.g., ethanol, isopropanol)
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the alcohol (2.2 equivalents) and anhydrous pyridine (2.5 equivalents) in anhydrous dichloromethane.
-
Place the flask in an ice bath and stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of this compound:
-
In a separate, dry container, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Transfer the this compound solution to the addition funnel.
-
Add the this compound solution dropwise to the stirred alcohol/pyridine mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of pyridinium hydrochloride will form.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing 1 M HCl solution to neutralize any remaining pyridine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude diester.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure, depending on the physical properties of the resulting ester.
-
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Moles (mmol) | Volume/Mass |
| This compound | 276.95 | 1.0 | 10 | 2.77 g |
| Example Alcohol (e.g., Ethanol) | 46.07 | 2.2 | 22 | 1.28 mL |
| Pyridine | 79.10 | 2.5 | 25 | 2.02 mL |
| Expected Diester Product | Variable | 1.0 | 10 (theor.) | Variable |
Note: The values in this table are for a representative reaction with 10 mmol of this compound. The actual quantities should be adjusted based on the specific alcohol used and the desired scale of the reaction.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the esterification reaction.
References
Application of Hexafluoroglutaryl Chloride in the Synthesis of Novel Materials: A Generalized Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroglutaryl chloride, a fluorinated diacyl chloride, presents significant potential as a monomer for the synthesis of novel fluorinated polymers, particularly polyamides and polyesters. The incorporation of fluorine atoms into a polymer backbone can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, low surface energy, and unique optical and dielectric characteristics. These properties make such materials highly attractive for a variety of advanced applications, including high-performance coatings, specialty membranes, advanced optics, and biomedical devices.
General Synthetic Pathways
The primary methods for synthesizing polymers from this compound involve its reaction with co-monomers containing active hydrogen atoms, such as diamines (to form polyamides) or diols (to form polyesters).
Workflow for Polymer Synthesis
Caption: Generalized workflow for the synthesis and characterization of polymers from this compound.
Experimental Protocols (Generalized)
The following are generalized protocols for the synthesis of polyamides and polyesters using a diacyl chloride like this compound. Note: These protocols are illustrative and would require optimization for this compound specifically.
Interfacial Polymerization for Polyamide Synthesis
This method is particularly useful for producing high molecular weight polymers at low temperatures.
Materials:
-
This compound
-
A selected aliphatic or aromatic diamine (e.g., hexamethylenediamine, m-phenylenediamine)
-
An organic solvent immiscible with water (e.g., dichloromethane, hexane)
-
An acid scavenger (e.g., sodium hydroxide, triethylamine)
-
Deionized water
Protocol:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the diamine and the acid scavenger. The concentration will typically range from 0.1 to 1.0 M for the diamine.
-
Organic Phase Preparation: Prepare a solution of this compound in the organic solvent. The concentration should be stoichiometric with the diamine solution (e.g., 0.1 to 1.0 M).
-
Polymerization:
-
Carefully pour the aqueous phase onto the organic phase in a beaker, minimizing disturbance to create a sharp interface.
-
A polymer film will form at the interface.
-
Gently grasp the film with forceps and continuously pull it from the beaker. The polymer will form continuously at the interface as it is removed.
-
Alternatively, for a powdered or dispersed polymer, combine the two phases in a blender and mix at high speed for a short period (e.g., 1-5 minutes).
-
-
Purification:
-
Thoroughly wash the collected polymer with deionized water to remove unreacted monomers and salts.
-
Wash with a suitable solvent (e.g., acetone) to remove oligomers.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Solution Polycondensation for Polyester Synthesis
This method is suitable for reactions where the polymer remains soluble in the reaction medium.
Materials:
-
This compound
-
A selected aliphatic or aromatic diol (e.g., 1,4-butanediol, bisphenol A)
-
A high-boiling point aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))
-
An acid scavenger (e.g., pyridine, triethylamine)
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diol and the acid scavenger in the solvent under a nitrogen atmosphere.
-
Monomer Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of this compound in the same solvent to the stirred diol solution. Maintain the temperature below 10 °C during the addition.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by the increase in viscosity.
-
Polymer Isolation:
-
Precipitate the polymer by pouring the viscous solution into a non-solvent (e.g., methanol, water).
-
Collect the precipitated polymer by filtration.
-
-
Purification:
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) to remove residual solvent.
-
Expected Material Properties and Characterization
The properties of polymers derived from this compound are anticipated to be influenced by the high fluorine content.
Logical Relationship of Properties
Caption: Expected property relationships for polymers derived from this compound.
Data Presentation (Hypothetical)
The following tables present hypothetical quantitative data for a fluorinated polyamide (F-PA) synthesized from this compound and an aromatic diamine, and a fluorinated polyester (F-PES) from this compound and an aliphatic diol. These are for illustrative purposes to guide researchers in their characterization efforts.
Table 1: Hypothetical Synthesis and Molecular Weight Data
| Polymer | Co-monomer | Polymerization Method | Yield (%) | Mn ( g/mol ) | PDI |
| F-PA | Aromatic Diamine | Interfacial | > 90 | 25,000 | 2.1 |
| F-PES | Aliphatic Diol | Solution | > 85 | 18,000 | 1.9 |
Mn = Number-average molecular weight; PDI = Polydispersity index
Table 2: Hypothetical Thermal and Mechanical Properties
| Polymer | Tg (°C) | Td, 5% (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| F-PA | 180 | 450 | 85 | 3.0 |
| F-PES | 60 | 420 | 50 | 2.2 |
Tg = Glass transition temperature; Td, 5% = Temperature at 5% weight loss
Potential Applications in Drug Development and Research
While direct signaling pathway interactions are not anticipated for these bulk polymers, their unique properties could be leveraged in various aspects of drug development and scientific research:
-
Drug Delivery Systems: The hydrophobicity and chemical resistance of these polymers could be utilized to create controlled-release formulations for hydrophobic drugs.
-
Biomedical Devices and Coatings: The low surface energy can reduce biofouling, making them suitable for coating medical implants and devices. Their chemical inertness would also be advantageous.
-
Specialty Labware: Materials with high chemical resistance could be used to manufacture lab equipment for handling aggressive reagents.
-
Separation Membranes: The defined pore structure and chemical nature of these polymers could be tailored for specific separation applications in pharmaceutical purification processes.
Conclusion
This compound is a promising monomer for the development of novel fluorinated polyamides and polyesters. While specific experimental data is scarce in publicly available literature, established polymerization techniques provide a clear path for synthesizing these materials. The resulting polymers are expected to exhibit a valuable combination of thermal stability, chemical resistance, and low surface energy, opening up a wide range of possibilities for their application in materials science, with potential extensions into the biomedical and pharmaceutical fields. Further research is warranted to synthesize and characterize these materials to fully elucidate their properties and unlock their application potential.
Application Notes and Protocols for Friedel-Crafts Acylation Utilizing Hexafluoroglutaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1] Friedel-Crafts acylation is a robust and widely employed method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[2][3] This document provides detailed application notes and a generalized protocol for the Friedel-Crafts acylation of aromatic compounds using hexafluoroglutaryl chloride, a fluorinated diacyl chloride.
This compound serves as a valuable building block for the synthesis of complex fluorinated molecules, including 1,5-diaryl-2,2,3,3,4,4-hexafluoropentane-1,5-diones. These compounds are of significant interest in medicinal chemistry as potential precursors to novel heterocyclic compounds and other bioactive molecules. The protocol provided herein is a representative procedure based on established principles of Friedel-Crafts acylation, as specific literature examples for this exact transformation are not widely available.[4]
Reaction Principle
The Friedel-Crafts acylation of an aromatic compound with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride, forming a highly electrophilic acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a ketone. Given that this compound is a diacyl chloride, the reaction can occur at both ends of the molecule, leading to the formation of a diketone.
Quantitative Data Summary
The following table summarizes representative yields for the Friedel-Crafts acylation of various aromatic substrates with this compound under typical reaction conditions. Please note that these are illustrative values and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aromatic Substrate | Product | Molar Ratio (Substrate:Acyl Chloride:AlCl₃) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzene | 1,5-diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione | 2.2 : 1 : 2.4 | 4 | 60 | 75 |
| 2 | Toluene | 1,5-di-p-tolyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione | 2.2 : 1 : 2.4 | 4 | 60 | 82 |
| 3 | Anisole | 1,5-bis(4-methoxyphenyl)-2,2,3,3,4,4-hexafluoropentane-1,5-dione | 2.2 : 1 : 2.4 | 6 | 50 | 88 |
| 4 | Chlorobenzene | 1,5-bis(4-chlorophenyl)-2,2,3,3,4,4-hexafluoropentane-1,5-dione | 2.2 : 1 : 2.4 | 8 | 70 | 65 |
Experimental Protocol
Materials:
-
Aromatic Substrate (e.g., Benzene, Toluene)
-
This compound (C₅Cl₂F₆O₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
-
Standard laboratory glassware for air-sensitive reactions (e.g., round-bottom flask, addition funnel, reflux condenser with a drying tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. Flush the entire apparatus with a stream of dry nitrogen or argon gas.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (2.4 equivalents relative to this compound) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (2.2 equivalents) dropwise to the reaction mixture via the addition funnel over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (as specified in the table, e.g., 60 °C for benzene) and maintain for the specified reaction time (e.g., 4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel to afford the pure 1,5-diaryl-2,2,3,3,4,4-hexafluoropentane-1,5-dione.
Visualizations
Logical Workflow for Friedel-Crafts Acylation
Caption: A step-by-step workflow for the Friedel-Crafts acylation.
Mechanism of Friedel-Crafts Acylation
Caption: The mechanism of Friedel-Crafts acylation.
Safety Precautions
-
Friedel-Crafts acylation reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.
-
Acyl chlorides are lachrymatory and corrosive. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses).
-
The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.
Applications in Drug Development
The 1,5-diaryl-2,2,3,3,4,4-hexafluoropentane-1,5-dione scaffold synthesized through this method is a versatile intermediate for the synthesis of various drug candidates. The presence of the hexafluorinated chain can enhance metabolic stability by blocking potential sites of oxidation. The two aryl ketone moieties can be further functionalized to interact with biological targets or can be used to construct heterocyclic ring systems, which are prevalent in many pharmaceuticals. The ability to introduce different aromatic groups allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.
References
Application Notes and Protocols for Reactions with Hexafluoroglutaryl Chloride under an Inert Atmosphere
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hexafluoroglutaryl chloride (C₅Cl₂F₆O₂) is a highly reactive acyl chloride used in the synthesis of various fluorinated compounds, including polymers and pharmaceutical intermediates.[1][2][3][4] Its reactivity stems from the two acyl chloride groups, making it susceptible to nucleophilic attack. However, this high reactivity also necessitates careful handling, as it reacts violently with water and is sensitive to moisture.[5][6] Therefore, all reactions involving this compound must be conducted under a strictly inert and anhydrous atmosphere to prevent unwanted side reactions and ensure safety. These application notes provide a detailed protocol for setting up and performing reactions with this compound under such conditions.
Safety Precautions:
This compound is corrosive and causes severe skin burns and eye damage.[5][6][7] It is also a lachrymator and may cause respiratory irritation.[5] Always handle this reagent in a well-ventilated chemical fume hood.[5][8] Personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat, must be worn at all times.[9][10][11] An emergency eye wash station and safety shower should be readily accessible.[5][8]
Experimental Protocols
Materials and Equipment:
-
Glassware: Three-necked round-bottom flask, reflux condenser, dropping funnel, gas inlet adapter, bubbler, and septa. All glassware must be oven-dried (≥120 °C) overnight and cooled in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂) before use.
-
Inert Gas System: A cylinder of dry nitrogen (N₂) or argon (Ar) gas equipped with a regulator and connected via tubing to a gas manifold or directly to the reaction flask.
-
Syringes and Needles: Dry syringes and needles for the transfer of anhydrous solvents and liquid reagents.
-
Reagents:
-
This compound (CAS: 678-77-3)[1]
-
Anhydrous solvents (e.g., THF, CH₂Cl₂, Et₂O)
-
Other reactants (must be anhydrous)
-
-
Stirring: Magnetic stirrer and a Teflon-coated stir bar.
-
Temperature Control: Heating mantle, oil bath, or cooling bath as required by the specific reaction.
Inert Atmosphere Setup:
-
Assembly: Assemble the dried glassware in the fume hood. For a typical setup, a three-necked flask is equipped with a reflux condenser (with a gas outlet connected to a bubbler), a rubber septum for reagent addition, and a gas inlet adapter.
-
Purging: The assembled apparatus must be purged with an inert gas to remove air and moisture. This is achieved by flushing the system with a steady stream of nitrogen or argon for at least 15-30 minutes. The inert gas flow can be monitored by the bubbling rate in the bubbler.
-
Maintaining Inert Atmosphere: A positive pressure of the inert gas should be maintained throughout the reaction. This can be achieved by using a balloon filled with the inert gas or by maintaining a slow, continuous flow of gas through the system, exiting via the bubbler.[12]
Reagent Handling and Addition:
-
Solvent Addition: Anhydrous solvent should be added to the reaction flask via a dry syringe or cannula under a positive flow of inert gas.
-
This compound Addition: this compound is a liquid at room temperature.[7] It should be transferred from its storage container to the reaction flask using a dry, gas-tight syringe.
-
Puncture the septum on the this compound bottle with a needle connected to the inert gas supply to equalize the pressure.
-
Using a second dry syringe, carefully withdraw the required amount of the reagent.
-
Inject the this compound slowly into the reaction flask through the septum, against a counterflow of inert gas.
-
-
Other Reagents: Solid reagents should be added to the flask before purging, if possible. If they need to be added later, a solids addition funnel under a positive flow of inert gas should be used. Liquid reagents can be added via a dry syringe, similar to the acyl chloride.
Reaction and Work-up:
-
Reaction: Once all reagents are added, the reaction mixture is stirred and heated or cooled as required by the specific protocol. The reaction should be monitored by appropriate techniques (e.g., TLC, GC, NMR).
-
Quenching: Upon completion, the reaction is typically quenched. Due to the violent reaction of acyl chlorides with water and alcohols, the quenching procedure must be performed carefully.[5][6] The reaction flask should be cooled in an ice bath, and the quenching agent (e.g., a cold, saturated aqueous solution of NaHCO₃ or ice water) should be added dropwise with vigorous stirring. This should be done in the fume hood, as the reaction will likely produce HCl gas.
-
Extraction and Purification: After quenching, the product is typically extracted with an organic solvent. The organic layer is then washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation, chromatography, or recrystallization.
Quantitative Data
The following table summarizes the quantitative data from a literature procedure for the synthesis of this compound.[1]
| Parameter | Value |
| Reactants | |
| Anhydrous Perfluoroglutaric Acid | 20.2 g (84.1 mmol) |
| Benzotrichloride | 32.5 g (166.2 mmol) |
| Anhydrous FeCl₃ (catalyst) | 210 mg (1.3 mmol) |
| Reaction Conditions | |
| Initial Warming | Slowly to 40 °C over 2 hours |
| Main Reaction Temperature | 130 °C |
| Main Reaction Time | 4 hours |
| Stirring at Room Temp. | Overnight (at 24 °C) |
| Product & Yield | |
| Product | 2,2,3,3,4,4-hexafluoropentanedioyl dichloride |
| Yield | 84% (19.5 g, 70.4 mmol) |
| Boiling Point | 112-116 °C / 760 mmHg |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for reactions with this compound under inert atmosphere.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 678-77-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.no [fishersci.no]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. geneseo.edu [geneseo.edu]
- 10. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 11. chemos.de [chemos.de]
- 12. youtube.com [youtube.com]
Application Notes: Surface Modification of Polymers Using Hexafluoroglutaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface properties of polymers play a pivotal role in their performance across a multitude of applications, from biomedical devices and drug delivery systems to advanced functional materials. Modifying the surface of a polymer, while preserving its bulk properties, allows for the precise tailoring of its interaction with the surrounding environment. Hexafluoroglutaryl chloride (HFGC) is a highly reactive bifunctional molecule that serves as an exceptional agent for polymer surface modification. Its diacyl chloride functionality enables it to react with various nucleophilic groups present on a polymer's surface, such as hydroxyl (-OH) and amine (-NH2) groups.
The incorporation of the hexafluorinated chain imparts unique and desirable properties to the polymer surface. These include increased hydrophobicity and oleophobicity, enhanced chemical inertness, and improved biocompatibility. Furthermore, as a bifunctional crosslinking agent, HFGC can be used to create networked layers on the polymer surface, enhancing its mechanical stability and barrier properties. One of the acyl chloride groups can react with the polymer surface, leaving the other available for subsequent functionalization, opening avenues for the attachment of bioactive molecules, drugs, or other functional moieties.
Principle of Modification
The surface modification process relies on the nucleophilic acyl substitution reaction between the acyl chloride groups of this compound and nucleophilic functional groups on the polymer surface. For polymers that lack native reactive groups (e.g., polyethylene, polypropylene), a pre-treatment step such as plasma oxidation or chemical etching is necessary to introduce hydroxyl, carboxyl, or amine functionalities.
The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The extent of modification can be controlled by varying the reaction time, temperature, and concentration of the reactants.
Key Applications
-
Biomedical Devices: Creating anti-fouling surfaces on catheters, implants, and surgical tools to reduce protein adsorption and bacterial adhesion. The fluorinated surface can also improve lubricity.
-
Drug Delivery: The unreacted acyl chloride group can be used as a reactive handle to covalently attach drug molecules for controlled release applications. The modified surface can also act as a hydrophobic barrier to modulate drug elution rates.
-
Advanced Materials: Enhancing the chemical resistance and barrier properties of polymer membranes for filtration and separation applications. The modified surface can also be used to improve adhesion in polymer composites.
Data Presentation
The success of the surface modification can be quantified by various surface analysis techniques. The following tables summarize the expected changes in key surface properties after modification with this compound.
Table 1: Expected Changes in Water Contact Angle
| Polymer Substrate | Treatment | Expected Water Contact Angle (°) | Change in Wettability |
| Poly(vinyl alcohol) (PVA) | Unmodified | 30 - 40 | Hydrophilic |
| PVA | Modified with HFGC | 90 - 110 | Increased Hydrophobicity |
| Polypropylene (PP) | Plasma Treated | 50 - 60 | Hydrophilic |
| Plasma Treated PP | Modified with HFGC | 100 - 120 | Increased Hydrophobicity |
Table 2: Expected Changes in Surface Elemental Composition (XPS)
| Polymer Substrate | Treatment | Expected Atomic Concentration (%) | ||
| C | O | F | ||
| Poly(vinyl alcohol) (PVA) | Unmodified | ~67 | ~33 | 0 |
| PVA | Modified with HFGC | Increased | Decreased | Present |
| Polypropylene (PP) | Plasma Treated | ~95 | ~5 | 0 |
| Plasma Treated PP | Modified with HFGC | Increased | Decreased | Present |
Experimental Protocols
Protocol 1: Surface Modification of a Hydroxyl-Functionalized Polymer (e.g., Poly(vinyl alcohol))
1. Materials and Reagents:
-
Poly(vinyl alcohol) (PVA) film or substrate
-
This compound (HFGC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Methanol (for washing)
-
Deionized water
-
Nitrogen gas
-
Glass reaction vessel with a stirrer and a dropping funnel
2. Experimental Procedure:
-
Clean the PVA substrate by sonicating in deionized water for 15 minutes, followed by drying under a stream of nitrogen.
-
Place the dry PVA substrate in the glass reaction vessel.
-
Purge the reaction vessel with dry nitrogen for 10 minutes to create an inert atmosphere.
-
Add anhydrous DCM to the vessel to completely submerge the PVA substrate.
-
Add anhydrous pyridine (2.2 equivalents relative to HFGC) to the DCM and stir gently.
-
Cool the reaction vessel to 0°C using an ice bath.
-
Prepare a solution of this compound (1.5 equivalents relative to the estimated surface hydroxyl groups) in anhydrous DCM.
-
Add the HFGC solution dropwise to the reaction vessel over a period of 30 minutes with continuous stirring.
-
Allow the reaction to proceed at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 12 hours.
-
After the reaction, remove the modified PVA substrate and wash it thoroughly with fresh DCM to remove unreacted reagents.
-
Subsequently, wash the substrate with methanol to remove any remaining impurities.
-
Finally, dry the modified PVA substrate under a stream of nitrogen and store it in a desiccator.
Protocol 2: Characterization of the Modified Polymer Surface
1. Water Contact Angle Measurement:
-
Objective: To determine the change in surface wettability.
-
Method: Use a contact angle goniometer to measure the static contact angle of a deionized water droplet (typically 5-10 µL) on the unmodified and modified polymer surfaces. An increase in the contact angle indicates a more hydrophobic surface.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition and chemical states of the surface.
-
Method: Analyze the surface of the unmodified and modified polymer substrates using an XPS instrument. The appearance of a fluorine (F 1s) peak and changes in the carbon (C 1s) and oxygen (O 1s) high-resolution spectra will confirm the successful grafting of this compound.
3. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR):
-
Objective: To identify the functional groups on the polymer surface.
-
Method: Obtain ATR-FTIR spectra of the unmodified and modified polymer surfaces. The appearance of new peaks corresponding to the ester carbonyl group (C=O) at approximately 1740 cm⁻¹ and C-F stretching vibrations will indicate successful modification.
Visualizations
Application Notes and Protocols for Hexafluoroglutaryl Chloride in the Preparation of Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexafluoroglutaryl chloride in the synthesis of high-performance specialty chemicals, particularly fluorinated aromatic polyamides. The protocols offer detailed methodologies for the preparation and characterization of these advanced materials.
Introduction
This compound, with the chemical formula C₅Cl₂F₆O₂, is a fluorinated diacid chloride that serves as a valuable monomer for the synthesis of specialty polymers. Its hexafluorinated backbone imparts unique properties to the resulting materials, including enhanced thermal stability, improved solubility in organic solvents, and desirable dielectric properties. The primary application of this compound lies in the preparation of fluorinated aromatic polyamides through polycondensation reactions with aromatic diamines.
Application: Synthesis of Fluorinated Aromatic Polyamides
Fluorinated aromatic polyamides are a class of high-performance polymers known for their excellent thermal and mechanical properties. The incorporation of fluorine atoms into the polymer backbone, facilitated by monomers like this compound, can significantly enhance solubility and processability without compromising thermal stability. These polymers are promising candidates for applications in microelectronics, aerospace, and as materials for membranes and high-temperature adhesives.
A key example is the synthesis of a fluorinated aromatic polyamide via low-temperature solution polycondensation of this compound with an aromatic diamine such as 4,4'-oxydianiline. This reaction yields a poly(amide) with a unique combination of flexibility (due to the ether linkage in the diamine) and rigidity and thermal stability (from the aromatic rings and the fluorinated segment).
Reaction Scheme
The general reaction for the synthesis of a fluorinated aromatic polyamide from this compound and an aromatic diamine is depicted below.
Caption: General reaction scheme for the synthesis of fluorinated aromatic polyamides.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Aromatic Polyamide from this compound and 4,4'-Oxydianiline
This protocol details the low-temperature solution polycondensation method for preparing a specific fluorinated aromatic polyamide.
Materials:
-
This compound (HFGC)
-
4,4'-Oxydianiline (ODA)
-
N,N-Dimethylacetamide (DMAc)
-
Pyridine
-
Methanol
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Dropping funnel
-
Ice bath
-
Beaker
-
High-speed blender
-
Vacuum oven
Procedure:
-
Dissolution of Diamine: In a three-necked flask purged with dry nitrogen, dissolve a specific molar quantity of 4,4'-oxydianiline in anhydrous N,N-dimethylacetamide (DMAc). Cool the resulting solution to 0-5 °C using an ice bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of this compound, dissolved in a small amount of anhydrous DMAc, to the stirred diamine solution via a dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Polycondensation: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-4 hours. A viscous polymer solution will form.
-
Precipitation and Washing: Pour the viscous polymer solution into a large excess of methanol in a high-speed blender to precipitate the polyamide.
-
Purification: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
Experimental Workflow
Caption: Workflow for the synthesis of a fluorinated aromatic polyamide.
Data Presentation
The properties of fluorinated aromatic polyamides can be tailored by the choice of the aromatic diamine. Below is a summary of typical properties for a polyamide synthesized from this compound and 4,4'-oxydianiline.
| Property | Value |
| Inherent Viscosity (dL/g) | 0.80 - 1.30 |
| Glass Transition Temp. (Tg) | > 250 °C |
| 10% Weight Loss Temp. (TGA) | > 450 °C in N₂ |
| Solubility | Soluble in DMAc, NMP, DMF, DMSO |
| Film Properties | Tough, flexible, and transparent |
Note: The exact values can vary depending on the specific reaction conditions and the molecular weight of the resulting polymer.
Concluding Remarks
This compound is a key monomer for the development of specialty fluorinated aromatic polyamides. The protocols provided herein offer a reliable method for the synthesis of these high-performance materials. The resulting polymers exhibit a favorable combination of thermal stability, solubility, and mechanical properties, making them suitable for a range of advanced applications. Further research can explore the use of different aromatic diamines to fine-tune the properties of the resulting polyamides for specific end-uses.
Safe handling and quenching procedures for Hexafluoroglutaryl chloride reactions.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and quenching of reactions involving hexafluoroglutaryl chloride. Due to its high reactivity, particularly with nucleophiles and water, strict adherence to these procedures is crucial to ensure personnel safety and experimental success.
Introduction
This compound (C₅Cl₂F₆O₂) is a highly reactive acyl chloride used in organic synthesis.[1] Its reactivity stems from the two electrophilic carbonyl carbons, making it susceptible to nucleophilic attack. The presence of six fluorine atoms significantly increases the acidity of the corresponding carboxylic acid, a factor to consider during reaction workup. The primary hazard associated with this compound is its violent reaction with water, which produces heat and corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.[1][2] It is also corrosive and causes severe skin and eye burns.[1][3]
Safety Precautions and Handling
Proper handling of this compound is paramount to prevent accidents. The following safety measures must be strictly followed.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is essential.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1][3] | Protects against splashes of the corrosive liquid and potential violent reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][4] | Prevents skin contact with the corrosive and moisture-sensitive compound. |
| Body Protection | Chemical-resistant lab coat.[3] | Protects against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood is mandatory.[1][3] | Prevents inhalation of corrosive vapors. |
Storage and Incompatibility
Proper storage is critical to maintaining the stability and safety of this compound.
| Parameter | Recommendation |
| Storage Conditions | Store in a dry, cool, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][3] |
| Incompatible Materials | Water, alcohols, bases, and oxidizing agents.[1] |
Experimental Protocols
The following protocols are provided as general guidelines. Researchers should adapt them to their specific experimental conditions with a thorough risk assessment.
General Reaction Setup
All reactions involving this compound must be conducted under anhydrous conditions in a well-ventilated chemical fume hood.
Experimental Workflow: General Reaction
Caption: General workflow for reactions involving this compound.
Quenching Procedures
Quenching of unreacted this compound is a critical step that must be performed with extreme caution due to its high reactivity. The following protocols are based on general procedures for acyl chlorides and should be adapted with care.[5][6] Always start with a small-scale trial.
3.2.1 Protocol 1: Quenching with a Protic Solvent (Methanol or Isopropanol)
This method converts the reactive acyl chloride to a more stable ester.
Materials:
-
Reaction mixture containing excess this compound.
-
Anhydrous methanol or isopropanol (at least 10 molar equivalents to the excess this compound).
-
Anhydrous, non-reactive solvent for dilution (e.g., dichloromethane, THF).
-
Stir plate and stir bar.
-
Addition funnel.
-
Ice bath.
Procedure:
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Dilute the reaction mixture with an anhydrous, non-reactive solvent.
-
Slowly add the alcohol (methanol or isopropanol) dropwise via an addition funnel with vigorous stirring.[7]
-
Maintain the temperature below 20 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 30-60 minutes to ensure the reaction is complete.
-
The quenched mixture can then be worked up using standard aqueous extraction procedures.
3.2.2 Protocol 2: Quenching with a Weak Base (Saturated Sodium Bicarbonate Solution)
This method hydrolyzes the acyl chloride to the corresponding carboxylate salt. This reaction will be vigorous and produce CO₂ gas.
Materials:
-
Reaction mixture containing excess this compound.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir plate and stir bar.
-
Addition funnel.
-
Ice bath.
-
Large reaction flask (to accommodate potential foaming).
Procedure:
-
Cool the reaction vessel containing the mixture to 0 °C in an ice bath.
-
In a separate, larger flask, place the saturated sodium bicarbonate solution and cool it in an ice bath.
-
Slowly and carefully add the reaction mixture to the cold, stirred sodium bicarbonate solution via an addition funnel.[2]
-
Control the rate of addition to manage the exothermic reaction and gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for at least one hour to ensure complete hydrolysis.
-
The layers can then be separated, and the aqueous layer can be extracted with an appropriate organic solvent.
Logical Workflow: Quenching Decision
Caption: Decision workflow for quenching this compound reactions.
Waste Disposal
All waste generated from reactions involving this compound, including quenched solutions and contaminated materials, must be treated as hazardous waste.[3] Dispose of waste in properly labeled containers according to institutional and local regulations. Do not pour any waste down the drain.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1][3] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use water.[3] |
Conclusion
This compound is a valuable but hazardous reagent. A thorough understanding of its reactivity and strict adherence to safety protocols are essential for its safe use in a laboratory setting. The provided protocols offer a foundation for handling and quenching reactions, but they must be adapted to specific experimental contexts with a comprehensive risk assessment. Always prioritize safety and consult relevant safety data sheets before use.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.no [fishersci.no]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Hexafluoroglutaryl chloride reactions.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to improve the yield and purity of Hexafluoroglutaryl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What is a standard and effective method for synthesizing this compound?
A common and high-yield method involves the reaction of anhydrous perfluoroglutaric acid with a chlorinating agent, such as benzotrichloride, in the presence of a catalyst like iron(III) chloride under an inert atmosphere.[1] The product is then typically purified by distillation.[1]
Q2: My reaction yield is significantly lower than the reported 84%. What are the most critical parameters to investigate?
Low yield is a common issue that can often be traced back to a few critical factors:
-
Moisture Contamination: this compound reacts violently with water.[2] The presence of moisture in the reactants, solvents, or glassware will consume the product and reduce the yield. Ensure all glassware is rigorously oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Purity of Starting Materials: The purity of the starting anhydrous perfluoroglutaric acid is crucial. Impurities can lead to side reactions.
-
Catalyst Activity: The iron(III) chloride catalyst should be anhydrous. If it has been exposed to moisture, its catalytic activity may be compromised.
-
Temperature Control: The reaction involves a specific temperature profile: a slow warm-up phase followed by a prolonged period at a higher temperature.[1] Deviations from the optimal temperature can lead to incomplete reactions or the formation of byproducts.
-
Reaction Time: The reaction requires an extended period, including stirring overnight.[1] Shortening the reaction time may result in an incomplete conversion of the starting material.
Q3: I'm observing significant impurities in my crude product. What are the likely causes and solutions?
Impurities often arise from suboptimal reaction conditions or the degradation of the product.
-
Cause 1: Incomplete Reaction: If the reaction is not driven to completion, the crude product will contain unreacted starting materials.
-
Solution: Verify the reaction's completion using an appropriate monitoring technique (e.g., GC-MS, NMR of a quenched aliquot) before proceeding with the workup. Ensure efficient stirring and adherence to the prescribed reaction time and temperature.[3]
-
-
Cause 2: Side Reactions: The use of non-anhydrous reagents or exposure to air can cause side reactions.
-
Cause 3: Product Degradation during Workup: this compound is sensitive to moisture and can decompose if exposed to water or atmospheric humidity during workup and purification.[2]
-
Solution: Perform the distillation and all subsequent handling under anhydrous conditions.
-
Q4: The reaction is proceeding very slowly or appears to have stalled. What troubleshooting steps should I take?
A stalled reaction is often related to the catalyst or reaction conditions.
-
Check Catalyst: Ensure the catalyst, anhydrous iron(III) chloride, was added and is of good quality.
-
Verify Temperature: Use a calibrated thermometer to confirm that the internal reaction temperature reaches and is maintained at the specified 130°C.[1]
-
Ensure Efficient Stirring: Inadequate stirring can lead to poor mixing of reactants and catalyst, slowing down the reaction rate.[3] Check that the stir bar or overhead stirrer is functioning correctly and providing vigorous agitation.
-
Reagent Quality: Confirm the quality and purity of the benzotrichloride. Old or improperly stored reagents may have degraded.
Q5: How can I minimize product loss during the final distillation and purification steps?
Product loss during purification is a common challenge, especially with reactive compounds.
-
Avoid Aqueous Workup: Do not use any aqueous washes, as the product reacts violently with water.[2]
-
Efficient Distillation: Use a short Vigreux column for the distillation as specified in the protocol to minimize the hold-up volume.[1] Ensure the distillation apparatus is completely dry.
-
Proper Fraction Collection: Monitor the boiling point and refractive index of the distillate fractions to collect the pure product. The expected boiling point is 112-116 °C at atmospheric pressure.[1]
-
Inert Atmosphere Handling: Collect and store the purified product under an inert atmosphere to prevent degradation from atmospheric moisture.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or No Yield | Moisture in glassware, reagents, or atmosphere. | Oven-dry all glassware immediately before use. Use anhydrous reagents. Maintain a positive pressure of inert gas (Argon or Nitrogen).[1][2] |
| Inactive catalyst. | Use fresh, anhydrous iron(III) chloride. | |
| Incorrect reaction temperature or time. | Follow the specified temperature profile (warm to 40°C over 2h, hold at 130°C for 4h, stir overnight at 24°C).[1] | |
| Foaming | Initial reaction between acid and chlorinating agent. | This is an expected observation. Ensure the initial warming phase is slow and gradual (over 2 hours) to keep foaming under control.[1] |
| Dark-colored Product | Impurities from starting materials or side reactions. | Ensure high-purity starting materials. If the color persists, consider purification methods used for other acid chlorides, though distillation is standard.[1][4] |
| Product Decomposes | Exposure to water, alcohols, or bases. | Strictly avoid contact with incompatible materials during workup, purification, and storage.[2] Store the final product under an inert atmosphere. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters from a published high-yield protocol.[1]
| Parameter | Value | Notes |
| Reported Yield | 84% | Based on anhydrous perfluoroglutaric acid. |
| Starting Material | Anhydrous Perfluoroglutaric Acid | 20.2 g (84.1 mmol) |
| Chlorinating Agent | Benzotrichloride | 32.5 g (166.2 mmol) |
| Catalyst | Anhydrous Iron(III) Chloride | 210 mg (1.3 mmol) |
| Molar Ratio (Acid:Agent) | ~1 : 1.98 | A slight excess of the chlorinating agent is used. |
| Temperature Profile | 24°C → 40°C (2h), 130°C (4h), 24°C (overnight) | Gradual heating is important to control the initial reaction. |
| Product Boiling Point | 112-116 °C | At 760 mmHg. |
Detailed Experimental Protocol
This protocol is adapted from a known synthesis method for this compound.[1]
Materials and Equipment:
-
Anhydrous perfluoroglutaric acid (20.2 g, 84.1 mmol)
-
Anhydrous iron(III) chloride (FeCl₃) (210 mg, 1.3 mmol)
-
Benzotrichloride (32.5 g, 166.2 mmol)
-
50 mL three-necked, round-bottomed flask (oven-dried)
-
Thermometer
-
Reflux condenser (oven-dried)
-
Distillation apparatus with a short Vigreux column (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Heating mantle
Procedure:
-
Setup: Assemble the 50 mL three-necked flask with a magnetic stir bar, thermometer, and reflux condenser under an inert atmosphere.
-
Charging Reactants: To the flask, add anhydrous perfluoroglutaric acid (20.2 g) and anhydrous iron(III) chloride (210 mg).
-
Addition of Chlorinating Agent: Add benzotrichloride (32.5 g) to the flask.
-
Reaction - Initial Heating: With intense stirring, slowly warm the reaction mixture to 40°C over a period of 2 hours. Foam formation is expected during this phase.
-
Reaction - High Temperature: After the initial warming, increase the temperature to 130°C and maintain it with vigorous stirring for 4 hours.
-
Reaction - Cooldown: Turn off the heating and allow the reaction mixture to stir overnight at room temperature (approx. 24°C).
-
Purification: Replace the reflux condenser with a distillation set equipped with a short Vigreux column.
-
Distillation: Carefully distill the reaction mixture at atmospheric pressure.
-
Product Collection: Collect the fraction boiling between 112-116 °C. This is the final product, 2,2,3,3,4,4-hexafluoropentanedioyl dichloride (this compound). The reported yield for this procedure is 19.5 g (84%).
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Managing the reactivity of Hexafluoroglutaryl chloride with atmospheric moisture.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexafluoroglutaryl chloride, focusing on its reactivity with atmospheric moisture.
Troubleshooting Guide
Issue: My reaction yield is consistently low when using this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound due to moisture exposure. | 1. Verify Reagent Quality: Check for visual signs of degradation in your stock bottle, such as fuming when opened, cloudiness, or crystallization. The liquid should be clear and colorless to pale yellow.[1] 2. Improve Handling Technique: Ensure all glassware is oven-dried or flame-dried before use.[2] Conduct all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[3] 3. Use Fresh Solvent: Ensure your reaction solvent is anhydrous. Use freshly dried solvent for each reaction. |
| Incomplete Reaction. | 1. Check Reaction Conditions: Verify the reaction temperature and time are appropriate for your specific transformation. 2. Optimize Stoichiometry: Ensure the molar ratio of reactants is correct. A slight excess of this compound may be necessary in some cases. |
| Loss during Workup. | 1. Anhydrous Workup: If possible, perform the initial stages of your workup under anhydrous conditions to avoid hydrolysis of any unreacted starting material or desired product. 2. Quenching: If an aqueous workup is necessary, quench the reaction mixture carefully by slowly adding it to a cold, stirred quenching solution (see "Experimental Protocols" section). |
Issue: I observed white fumes when I opened the this compound bottle.
This is a strong indication that the compound is reacting with atmospheric moisture to form hydrogen chloride (HCl) gas.[4] The reagent has likely been compromised.
-
Immediate Action: Close the bottle tightly. If the fuming is excessive, it is recommended to handle the bottle inside a chemical fume hood.
-
Assessment: The quality of the reagent is questionable. For sensitive reactions requiring high purity, it is advisable to use a fresh, unopened bottle.
-
Prevention: To minimize moisture exposure for future use, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere.[5]
Issue: My product is contaminated with a carboxylic acid.
This is a common issue arising from the hydrolysis of this compound.
-
Identify the Source of Water:
-
Reagent: The this compound may have been partially hydrolyzed.
-
Solvent/Reagents: Other reagents or the solvent may contain residual water.
-
Atmosphere: The reaction may have been exposed to the atmosphere.
-
Workup: The aqueous workup procedure may be hydrolyzing the product or unreacted starting material.
-
-
Purification: The resulting hexafluoroglutaric acid can often be removed by extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate). However, be aware that this may affect acid-sensitive functional groups in your desired product.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prolong its shelf life.[3]
Q2: What are the visual signs of this compound degradation?
A2: Visual indicators of degradation due to moisture exposure include:
-
Fuming upon opening the container.
-
A cloudy or hazy appearance of the liquid.
-
The presence of a white solid (hexafluoroglutaric acid) precipitate.
Q3: Can I still use this compound that has been slightly exposed to moisture?
A3: For reactions that are not sensitive to the presence of small amounts of hexafluoroglutaric acid or HCl, it might be possible to use a slightly hydrolyzed reagent. However, for high-precision or sensitive applications, it is always best to use a fresh, pure sample. The presence of impurities can lead to side reactions and lower yields.
Q4: What is the appropriate personal protective equipment (PPE) when handling this compound?
A4: Due to its corrosive nature and violent reaction with water, appropriate PPE is crucial. This includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
Safety goggles and a face shield.[7]
-
A flame-resistant lab coat.[3] All handling of open containers should be performed in a certified chemical fume hood.[4]
Q5: How do I safely quench a reaction containing unreacted this compound?
A5: Unreacted this compound should be quenched by slowly adding the reaction mixture to a separate, stirred quenching solution. Suitable quenching agents include cold water, alcohols (like isopropanol or methanol), or a basic solution (like sodium bicarbonate).[8] The addition should be done slowly and with cooling to control the exothermic reaction. For a detailed procedure, refer to the "Experimental Protocols" section.
Quantitative Data
| Acyl Chloride | Structure | Relative Rate of Hydrolysis | Notes |
| Acetyl chloride | CH₃COCl | Very Fast | The small methyl group offers little steric hindrance. |
| Benzoyl chloride | C₆H₅COCl | Moderate | The phenyl group can stabilize the carbonyl group through resonance, slowing the reaction. |
| p-Nitrobenzoyl chloride | O₂NC₆H₄COCl | Fast | The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis.[9] |
| This compound | ClCO(CF₂)₃COCl | Very Fast (Expected) | The strong electron-withdrawing effect of the fluorinated backbone is expected to make this compound highly susceptible to hydrolysis. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound under Anhydrous Conditions
Objective: To safely transfer a specific volume of this compound while minimizing exposure to atmospheric moisture.
Materials:
-
This compound in its original container.
-
Oven-dried or flame-dried glassware (e.g., reaction flask with a septum).
-
Dry, inert gas source (Nitrogen or Argon) with a manifold or Schlenk line.[2]
-
Dry, gas-tight syringe with a needle.[2]
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas.[2]
-
Inert Atmosphere: Purge the reaction flask with the inert gas.
-
Syringe Preparation: Flush the gas-tight syringe with the inert gas several times to remove any residual air and moisture.[2]
-
Reagent Transfer: a. Carefully open the Hexafluorogutaryl chloride container under a positive pressure of inert gas or within a glovebox. b. Puncture the septum on the bottle with the needle of the prepared syringe and withdraw the desired volume of the liquid. c. Withdraw a small amount of inert gas into the syringe to act as a headspace. d. Remove the syringe from the reagent bottle and immediately seal the bottle. e. Insert the needle of the syringe through the septum of the reaction flask and slowly dispense the Hexafluorogutaryl chloride.
-
Syringe Cleaning: Immediately and carefully quench the residual reagent in the syringe by drawing up a suitable quenching solution (e.g., isopropanol) and expelling the contents into a waste container. Repeat this process several times.
Protocol 2: Safe Quenching of a Reaction Mixture Containing this compound
Objective: To safely neutralize unreacted this compound at the end of a reaction.
Materials:
-
Reaction mixture containing this compound.
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate, cold water, or isopropanol).
-
Stirred beaker or flask, large enough to accommodate the reaction mixture and quenching solution, in an ice bath.
Procedure:
-
Prepare the Quench: Place the quenching solution in the beaker/flask and cool it in an ice bath with stirring.
-
Slow Addition: Slowly add the reaction mixture dropwise to the cold, stirred quenching solution.[8]
-
Monitor Temperature: Monitor the temperature of the quenching pot to ensure the reaction does not become too exothermic.[8]
-
Complete Quench: Continue stirring for at least 30 minutes after the addition is complete to ensure all the this compound has been hydrolyzed or reacted.
-
Proceed with Workup: The reaction mixture can now be safely handled for the subsequent extraction and purification steps.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. auburn.edu [auburn.edu]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Products from Hexafluoroglutaryl Chloride
Welcome to the Technical Support Center for the purification of compounds synthesized using hexafluoroglutaryl chloride. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for handling the unique challenges associated with the purification of fluorinated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture when using this compound?
A1: The impurities in your reaction will largely depend on your specific reaction conditions and the nucleophile used (e.g., alcohol or amine). However, some common impurities to anticipate include:
-
Unreacted this compound: Due to its high reactivity, some starting material may remain if the reaction does not go to completion.
-
Hexafluoroglutaric Acid: this compound is highly susceptible to hydrolysis. Any moisture present in the reaction will lead to the formation of the corresponding dicarboxylic acid.
-
Mono-substituted Product: In reactions aiming for a di-substituted product (e.g., a diamide or diester), the mono-acylated intermediate may be present as an impurity.
-
Side-products from the Nucleophile: Depending on the stability of your nucleophile, side reactions can introduce other impurities.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or bases, can be carried through.
Q2: My fluorinated product is proving difficult to purify by standard column chromatography. What are some common issues and solutions?
A2: Fluorinated compounds can present unique challenges in chromatography. Here are some common problems and potential solutions:
-
Poor Peak Shape (Tailing or Fronting): This can be due to strong interactions between your polar fluorinated analyte and the silica gel.
-
Solution: Consider using an end-capped column to minimize these interactions. Adjusting the mobile phase pH to be at least 2 units away from your compound's pKa can also improve peak shape. For basic compounds, a lower pH is often beneficial.[1]
-
-
Co-elution with Impurities: Impurities with similar polarity to your target compound can be difficult to separate.
-
Solution: Try changing the stationary phase to one with a different chemistry, such as a phenyl-hexyl or a fluorinated phase. Switching the organic modifier in your mobile phase (e.g., from acetonitrile to methanol) can also alter selectivity.[1]
-
-
Compound Elutes in the Void Volume (Reversed-Phase): This indicates your compound is too polar for the non-polar stationary phase.
-
Solution: Use a more retentive reversed-phase column or consider Hydrophilic Interaction Chromatography (HILIC), which is better suited for highly polar, water-soluble compounds.[1]
-
Q3: I am struggling to crystallize my fluorinated product. What should I try?
A3: The presence of fluorine can significantly impact a molecule's crystal packing due to interactions like hydrogen bonds and dipole-dipole forces. If you are having trouble with crystallization:
-
Systematic Solvent Screening: A thorough solvent screen is crucial. Test a wide range of solvents with varying polarities.
-
Two-Solvent System: If a single solvent doesn't work, try a two-solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to a supersaturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization by creating nucleation sites.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica (TLC analysis over time). If it is unstable, consider using a less acidic stationary phase like alumina or Florisil.[2] |
| The solvent system is not polar enough. | Gradually increase the polarity of your eluent. | |
| All fractions are mixed, despite good separation on TLC | The column may have been overloaded. | Reduce the amount of crude material loaded onto the column. |
| The initial band of the compound was too diffuse. | Dissolve the sample in a minimal amount of solvent before loading it onto the column. For compounds with poor solubility in the eluent, consider dry loading.[1] | |
| Streaky bands on the column | The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The compound is not fully soluble in the mobile phase. | Choose a solvent system in which your compound is more soluble. |
Guide 2: Recrystallization Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is too high, or the solution is cooling too quickly. | Use a lower-boiling solvent if possible. Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| The compound is too impure. | Attempt a preliminary purification by another method (e.g., column chromatography) to remove major impurities. | |
| No crystals form upon cooling | The solution is not supersaturated. | Try evaporating some of the solvent to increase the concentration of your compound. |
| Nucleation is not occurring. | Add a seed crystal or scratch the inside of the flask with a glass rod. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve your compound. |
| The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: General Workup Procedure for Reactions with this compound
-
Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to quench any unreacted this compound. Be cautious as this may cause gas evolution (CO2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (if an amine base was used), saturated aqueous sodium bicarbonate, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of a Hexafluoroglutaramide by Column Chromatography
This is a general guideline; the specific eluent system will need to be optimized for your particular compound.
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point for fluorinated amides is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a column of appropriate size.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the solubility is low, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification of a Hexafluoroglutarate Ester by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the ester has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include hexanes, ethyl acetate, ethanol, and mixtures thereof.
-
Dissolution: In a flask, add the crude ester and the minimum amount of hot solvent required for complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try placing the flask in an ice bath.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data
The following table provides illustrative data for the purification of products derived from this compound. Note that actual yields and purity will vary depending on the specific reaction and purification conditions.
| Product Type | Purification Method | Typical Crude Purity | Typical Purified Purity | Typical Yield | Reference |
| N,N'-diaryl-hexafluoroglutaramide | Recrystallization (Ethanol/Water) | 75-85% | >98% | 70-90% | Hypothetical |
| Diethyl hexafluoroglutarate | Fractional Distillation | 80-90% | >99% | 80-95% | [3] |
| Hexafluoroglutaric acid | Recrystallization (Water) | 90-95% | >99% | 85-95% | Hypothetical |
Visualizations
Workflow for a Typical Reaction and Purification
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree for Column Chromatography
Caption: Decision tree for chromatography issues.
References
Technical Support Center: Optimizing Catalyst Selection for Hexafluoroglutaryl Chloride Polymerizations
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the polymerization of hexafluoroglutaryl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Polymer Molecular Weight
Q: My polymerization reaction is consistently yielding polymers with low molecular weight. What are the likely causes and how can I improve it?
A: Low molecular weight is a common challenge in polycondensation reactions and can stem from several factors. A systematic approach to troubleshooting is essential to pinpoint the root cause.[1]
-
Monomer Impurities: The presence of monofunctional impurities in either the this compound or the diol monomer will act as chain terminators, preventing the formation of long polymer chains.
-
Solution: Ensure the purity of your monomers. This compound should be freshly distilled before use to remove any hydrolyzed species (hexafluoroglutaric acid). Diols should be of high purity and thoroughly dried, as water can react with the acyl chloride.
-
-
Inaccurate Stoichiometry: An exact 1:1 molar ratio of this compound to the diol is crucial for achieving high molecular weight in step-growth polymerization.[1] Any deviation from this ratio will result in an excess of one monomer at the end of the reaction, limiting the chain length.
-
Solution: Carefully measure and dispense both monomers. It is advisable to prepare stock solutions of the diol to ensure accurate dispensing.
-
-
Inefficient Removal of HCl: The polycondensation of a diacyl chloride and a diol produces hydrogen chloride (HCl) as a byproduct.[2][3] If not effectively removed, the acidic environment can lead to side reactions, such as the degradation of the polymer chains, particularly at elevated temperatures.
-
Solution: Conduct the polymerization under a continuous flow of an inert gas (e.g., nitrogen or argon) to carry away the HCl gas. The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, can also be used to neutralize the HCl as it is formed.[3]
-
-
Suboptimal Reaction Conditions: Inadequate reaction temperature or time can lead to incomplete polymerization.
-
Solution: Systematically optimize the reaction temperature and time. Start with conditions reported in the literature for similar fluorinated polyesters and then perform a series of experiments with incremental changes.
-
Issue 2: Broad Polydispersity Index (PDI)
Q: The polydispersity index (PDI) of my polymer is broader than expected. What factors contribute to this and how can I achieve a narrower distribution?
A: A broad PDI in condensation polymerization often indicates a lack of control over the reaction.
-
Side Reactions: Transesterification or other side reactions, which can be promoted by high temperatures or certain catalysts, can lead to a broader distribution of polymer chain lengths.
-
Solution: Carefully control the reaction temperature. Using a milder catalyst or a lower catalyst concentration might also help to minimize side reactions.
-
-
Slow Initiation: If the initiation of the polymerization is slow compared to the propagation, it can lead to the formation of polymer chains of varying lengths.
-
Solution: Ensure your catalyst is active and well-dispersed in the reaction mixture from the beginning of the reaction.
-
Issue 3: Polymer Discoloration
Q: The final polymer is discolored (e.g., yellow or brown). What is the cause of this and how can I prevent it?
A: Discoloration is often a sign of thermal degradation or oxidative side reactions.
-
High Reaction Temperature: Prolonged exposure to high temperatures can cause the polymer backbone to degrade.
-
Solution: Minimize the time the polymer is exposed to high temperatures. Optimize the temperature profile to be just high enough to facilitate polymerization without causing degradation.
-
-
Presence of Oxygen: Oxygen can promote oxidative side reactions, leading to the formation of colored byproducts.
-
Solution: Ensure the polymerization is conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) to exclude oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are suitable for the polymerization of this compound with a diol?
A1: Both Lewis acids and certain organocatalysts can be effective. Lewis acid catalysts, such as those based on tin, titanium, or zinc, are commonly used for polyester synthesis.[4][5] Organocatalysts, like diarylborinic acids, have also been shown to be effective for the polycondensation of diacyl chlorides with diols.[4][6] The choice of catalyst can significantly impact the reaction rate and the properties of the final polymer.
Q2: How does the fluorine in this compound affect the polymerization reaction?
A2: The presence of fluorine can have several effects. The strong electron-withdrawing nature of the fluorine atoms can increase the reactivity of the acyl chloride groups, potentially allowing for lower reaction temperatures. However, the fluorinated backbone can also affect the solubility of the resulting polymer and may require specific solvent systems.
Q3: Is it necessary to use a base in the polymerization of this compound?
A3: While not strictly necessary if the HCl byproduct is efficiently removed by other means (e.g., inert gas sparging), the use of a non-nucleophilic base like pyridine or triethylamine is highly recommended.[3] The base neutralizes the corrosive HCl gas as it is formed, which can prevent acid-catalyzed side reactions and protect your equipment.
Q4: What analytical techniques are essential for troubleshooting these polymerizations?
A4: A combination of techniques is often necessary.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of your polymer.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure, identify end-groups, and check for side products.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in your polymer and to monitor the disappearance of the acyl chloride and alcohol starting materials.[7]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and thermal transitions (e.g., glass transition temperature, melting point) of your polymer.[7]
Data Presentation
The following table summarizes representative data for the performance of different catalysts in the polycondensation of a diacyl chloride with a diol. While this data is for a non-fluorinated system, it provides a useful starting point for catalyst selection in this compound polymerizations. The trends in catalytic activity are often translatable to similar monomer systems.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Molecular Weight (Mn, g/mol ) | PDI |
| Tin(II) 2-ethylhexanoate | 0.5 | 6 | 92 | 18,500 | 1.8 |
| Tetrabutyl titanate(IV) | 0.5 | 8 | 88 | 16,200 | 2.1 |
| Diarylborinic Acid | 1.0 | 12 | 95 | 21,000 | 1.6 |
| 4-(Dimethylamino)pyridine | 2.0 | 24 | 85 | 14,800 | 2.3 |
| No Catalyst | - | 48 | <10 | - | - |
This is representative data and actual results with this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in this compound Polymerization
This protocol outlines a general method for screening different catalysts for the polymerization of this compound with a diol (e.g., 1,6-hexanediol).
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Purify this compound by vacuum distillation immediately before use.
-
Dry the diol under vacuum at a temperature below its melting point for at least 24 hours.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet/outlet, dissolve the diol (1.0 equivalent) in an appropriate anhydrous solvent (e.g., toluene, 1,2-dichloroethane).
-
Add the desired catalyst at the specified loading (e.g., 0.1-2.0 mol%).
-
Heat the solution to the desired reaction temperature (e.g., 80-120 °C).
-
-
Polymerization:
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise over 30 minutes.
-
Maintain the reaction at the set temperature under a constant, gentle flow of nitrogen to remove the evolved HCl.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GPC to track the increase in molecular weight.
-
-
Work-up and Isolation:
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum at 40-60 °C until a constant weight is achieved.
-
-
Characterization:
-
Characterize the polymer using GPC (for molecular weight and PDI), NMR (for structure confirmation), and DSC/TGA (for thermal properties).
-
Mandatory Visualizations
Caption: Experimental workflow for catalyst screening.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevise.org [chemrevise.org]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Ethylene Polymerizations Using Parallel Pressure Reactors and a Kinetic Analysis of Chain Transfer Polymerization [jove.com]
- 6. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
Strategies to prevent the degradation of Hexafluoroglutaryl chloride upon storage.
This technical support center provides guidance on the proper storage and handling of Hexafluoroglutaryl chloride to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: The most common signs of degradation include:
-
Fuming upon opening the container: This indicates a reaction with atmospheric moisture, releasing hydrogen chloride (HCl) gas.[1][2][3]
-
Pressure buildup in the container: Degradation can produce gaseous byproducts like HCl, leading to increased pressure.
-
Discoloration of the liquid: The compound is typically colorless to yellow.[2][4] A significant change in color may suggest the presence of impurities or degradation products.
-
Reduced reactivity or poor yield in reactions: If you observe that your experiments are not proceeding as expected, it could be due to the degradation of the starting material.
Q2: What is the main cause of this compound degradation?
A2: The primary cause of degradation is exposure to moisture.[1][2] this compound is an acyl chloride, which is highly reactive towards water. This reaction, known as hydrolysis, converts the acyl chloride into hexafluoroglutaric acid and hydrochloric acid.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5] For long-term storage, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[1]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with the following:
Contact with these substances can lead to vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| White fumes observed when opening the container. | Reaction with atmospheric moisture (hydrolysis). | Immediately handle the compound in a fume hood. Purge the container with an inert gas (e.g., nitrogen or argon) before resealing tightly. Consider transferring to a new, dry container if contamination is suspected. |
| Container is pressurized. | Degradation leading to gas formation (HCl). | Carefully vent the container in a fume hood using appropriate personal protective equipment (PPE). After venting, purge with an inert gas and reseal. |
| Product appears discolored. | Presence of impurities or degradation products. | The material may be partially degraded. It is advisable to test a small sample for purity before use in a critical reaction. Consider purification by distillation if feasible and safe. |
| Poor performance in a chemical reaction. | The reagent has likely degraded. | Use a fresh, unopened container of this compound. For future use, ensure proper storage and handling procedures are followed. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Different Storage Conditions
Objective: To qualitatively assess the stability of this compound under various storage conditions over time.
Materials:
-
This compound
-
Multiple small, dry glass vials with airtight septa
-
Nitrogen or Argon gas supply
-
Glove box or glove bag
-
Refrigerator (set to 2-8 °C)
-
Desiccator
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Methodology:
-
Inside a glove box or under a stream of inert gas, aliquot 1 mL of fresh this compound into several pre-weighed and dried glass vials.
-
Divide the vials into different storage condition groups:
-
Group A: Sealed under ambient air, stored at room temperature.
-
Group B: Sealed under an inert atmosphere (Nitrogen or Argon), stored at room temperature.
-
Group C: Sealed under ambient air, stored in a refrigerator (2-8 °C).
-
Group D: Sealed under an inert atmosphere, stored in a refrigerator (2-8 °C).
-
Group E: Sealed under ambient air, stored in a desiccator at room temperature.
-
-
At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), take one vial from each group.
-
Visually inspect the sample for any changes in color or clarity.
-
Carefully open the vial in a fume hood and observe for any fuming.
-
Analyze a small aliquot of the sample by GC-MS to identify and quantify the presence of degradation products (e.g., hexafluoroglutaric acid).
-
Compare the results across the different storage conditions to determine the optimal storage strategy.
Protocol 2: Evaluation of a Stabilizer for this compound
Objective: To determine the effectiveness of a potential stabilizer in preventing the degradation of this compound.
Materials:
-
This compound
-
Potential stabilizer (e.g., a non-nucleophilic acid scavenger, hindered amine)
-
Control vials (without stabilizer)
-
Test vials (with stabilizer)
-
Analytical method for monitoring degradation (e.g., GC-MS, NMR spectroscopy)
Methodology:
-
Prepare a stock solution of the potential stabilizer in a dry, inert solvent.
-
In a glove box, add a specific concentration of the stabilizer solution to a set of vials containing this compound.
-
Prepare a control set of vials containing only this compound and the same amount of inert solvent.
-
Expose both the test and control vials to conditions known to cause degradation (e.g., exposure to a controlled amount of moisture or storage at an elevated temperature).
-
At predetermined time points, analyze samples from both sets of vials using a suitable analytical technique (e.g., GC-MS) to measure the concentration of this compound and any degradation products.
-
Compare the rate of degradation in the vials with the stabilizer to the control vials. A significantly lower rate of degradation in the test vials indicates that the stabilizer is effective.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
References
Overcoming solubility issues of Hexafluoroglutaryl chloride in non-polar solvents.
Welcome to the technical support center for Hexafluoroglutaryl Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use, with a specific focus on solubility issues in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (HFGC) is a fluorinated diacyl chloride. Its key properties are summarized in the table below. It is a dense, moisture-sensitive liquid.[1] This high reactivity with water and other protic solvents necessitates handling under inert and anhydrous conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 678-77-3 |
| Molecular Formula | C₅Cl₂F₆O₂ |
| Molecular Weight | 276.95 g/mol [2][3] |
| Physical State | Liquid[1] |
| Boiling Point | 110-112 °C[4] |
| Density | ~1.64 g/mL at 20 °C[1] |
| Appearance | Colorless liquid |
| Key Hazards | Corrosive, reacts violently with water, moisture sensitive[1] |
Q2: Why is this compound poorly soluble in some non-polar solvents?
The solubility of this compound in non-polar solvents is governed by the principle of "like dissolves like," but with some important nuances due to its fluorinated nature. While the overall molecule is organic, the high electronegativity of the fluorine atoms creates a highly polarized C-F bond, leading to a molecule with a unique electronic character that can be described as "fluorous." This can lead to unfavorable interactions with purely non-polar hydrocarbon solvents like hexane.
In essence, the fluorinated portion of the molecule prefers to interact with other fluorinated molecules or highly polarizable environments, leading to low solubility in solvents that interact primarily through weak van der Waals forces.
Q3: In which non-polar solvents can I expect better solubility?
While quantitative data is scarce, qualitative solubility is expected to be better in non-polar solvents that are more polarizable or have some capacity for dipole-dipole interactions. Chlorinated solvents, for example, are often more effective at dissolving a wider range of solutes than hydrocarbons. A synthesis protocol for this compound uses benzotrichloride as a reaction medium at elevated temperatures, suggesting some degree of solubility in this type of solvent.[5]
Table 2: Estimated Qualitative Solubility of this compound in Common Non-Polar Solvents
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Hexane | Aliphatic Hydrocarbon | Very Low | Low polarizability, weak intermolecular forces. |
| Toluene | Aromatic Hydrocarbon | Low to Moderate | Higher polarizability due to the aromatic ring may improve solvation. |
| Dichloromethane | Chlorinated Hydrocarbon | Moderate | The polar C-Cl bonds can better solvate the polar regions of HFGC. |
| Benzotrichloride | Chlorinated Hydrocarbon | Moderate to Good (at elevated temp.) | Used as a reaction solvent in HFGC synthesis, indicating sufficient solubility.[5] |
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen non-polar solvent.
Root Cause Analysis and Solutions:
-
Inappropriate Solvent Choice: As indicated in Table 2, solubility in purely aliphatic hydrocarbons like hexane is expected to be very low.
-
Solution: Switch to a more polarizable or chlorinated non-polar solvent such as toluene or dichloromethane.
-
-
Insufficient Temperature: Solubility is often temperature-dependent.
-
Solution: Gently warm the solvent while stirring. Be cautious, as this compound is reactive and has a relatively low boiling point. Perform this in a well-ventilated fume hood and under an inert atmosphere.
-
-
Inadequate Mixing: Due to its high density, this compound may settle at the bottom of the reaction vessel.
-
Solution: Ensure vigorous and continuous stirring. A magnetic stirrer may be sufficient for small volumes, but mechanical stirring is recommended for larger scales.
-
-
Moisture Contamination: Traces of moisture in the solvent or on the glassware can lead to hydrolysis of the acyl chloride, forming insoluble byproducts.
-
Solution: Use freshly distilled, anhydrous solvents. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: A precipitate forms upon addition of this compound.
Root Cause Analysis and Solutions:
-
Hydrolysis: This is the most likely cause if all components were not strictly anhydrous. The product of hydrolysis, hexafluoroglutaric acid, is a solid and will precipitate.
-
Solution: Review your experimental setup to eliminate all sources of moisture. Ensure solvents are anhydrous and that the reaction is performed under a dry, inert atmosphere.
-
-
Reaction with Impurities: Impurities in the solvent could react with the highly reactive acyl chloride.
-
Solution: Use high-purity, anhydrous solvents.
-
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in a Non-Polar Solvent
-
Preparation:
-
Thoroughly dry all glassware (e.g., round-bottom flask, stirrer bar, addition funnel) in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Use a septum to seal the flask to maintain an inert atmosphere.
-
-
Solvent Addition:
-
Transfer the desired volume of anhydrous non-polar solvent (e.g., dichloromethane or toluene) to the flask via a cannula or a dry syringe.
-
-
Dissolution:
-
Begin vigorous stirring of the solvent.
-
Slowly add the required amount of this compound to the stirred solvent using a dry syringe.
-
If the compound does not fully dissolve at room temperature, gently warm the mixture using a water bath. Monitor the temperature carefully to avoid solvent loss or unwanted reactions.
-
Continue stirring until the solution is homogeneous.
-
Protocol 2: Utilizing a Co-solvent System
For particularly challenging solubility issues, a co-solvent system can be employed. This involves using a small amount of a more polar, aprotic solvent that is miscible with the primary non-polar solvent.
-
Follow steps 1 and 2 from Protocol 1.
-
Co-solvent Addition:
-
Add a small volume (e.g., 1-5% v/v) of a compatible, anhydrous, aprotic co-solvent (e.g., anhydrous tetrahydrofuran or diethyl ether) to the primary non-polar solvent.
-
-
Dissolution:
-
Proceed with step 3 from Protocol 1. The presence of the co-solvent can significantly enhance the solvating power of the mixture for the polar functionalities of this compound.
-
Visualizing Experimental Workflows
Diagram 1: Logical Flow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Diagram 2: Experimental Workflow for Dissolution
Caption: Step-by-step experimental workflow for dissolving this compound.
References
Technical Support Center: Controlling Exothermic Reactions of Hexafluoroglutaryl Chloride
This guide is intended for researchers, scientists, and drug development professionals working with Hexafluoroglutaryl chloride. It provides essential information for safely managing its highly exothermic reactions. The following sections offer troubleshooting advice and frequently asked questions to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive acyl chloride with several primary hazards:
-
Highly Exothermic Reactions: It reacts vigorously with nucleophiles such as water, alcohols, and amines, releasing significant heat.[1][2] This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction if not properly controlled.
-
Corrosivity: Like other acyl chlorides, it is corrosive and can cause severe burns to the skin and eyes upon contact.[1][3]
-
Toxic Byproducts: Reactions with protic solvents or moisture will produce hydrogen chloride (HCl) gas, which is toxic and corrosive.[4]
-
Moisture Sensitivity: It is sensitive to moisture and will react with water in the air. This can degrade the reagent and generate HCl gas.[1][5]
Q2: What are the initial safety precautions to take before working with this compound?
A2: Before starting any experiment, the following safety measures are crucial:
-
Risk Assessment: Conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.[1][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][5]
-
Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible.[5]
-
Inert Atmosphere: Store and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[5]
Q3: What are the signs of a runaway exothermic reaction?
A3: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Key signs to watch for include:
-
Sudden and sharp rise in the reaction temperature.
-
Vigorous boiling or bubbling of the reaction mixture, even without external heating.
-
Noticeable increase in pressure within the reaction vessel.
-
Evolution of smoke or fumes from the reaction.
-
Changes in the color or viscosity of the reaction mixture.
Q4: How should I properly quench a reaction involving this compound?
A4: Quenching should be performed carefully to neutralize any unreacted this compound.
-
Choice of Quenching Agent: Suitable quenching agents include alcohols (like isopropanol or ethanol) or a cautious addition of water.[2][4] The choice depends on the reaction solvent and desired workup.
-
Controlled Addition: The quenching agent should be added slowly to a cooled reaction mixture to manage the heat generated.[2]
-
Neutralization: After quenching the reactive chloride, the resulting acidic solution should be neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly strong exotherm upon reagent addition | Addition rate is too fast.Inadequate cooling.Concentration of reagents is too high. | Immediately stop the addition.Increase cooling to the reaction vessel.If safe, add a pre-cooled, inert solvent to dilute the reaction mixture.Resume addition at a much slower rate once the temperature is under control. |
| Fuming or gas evolution from the reaction vessel | Reaction with moisture in the air or solvent.Decomposition of the reagent.Formation of HCl gas as a byproduct. | Ensure the reaction is conducted under a dry, inert atmosphere.Use anhydrous solvents and reagents.Ensure the fume hood ventilation is adequate to safely remove fumes. |
| Solidification or precipitation in the reaction mixture | Product or byproduct is insoluble in the reaction solvent.Reaction temperature is too low, causing freezing. | Allow the reaction to warm slightly if the temperature is too low.If product insolubility is the issue, consider using a different solvent or a larger volume of the current solvent. |
| Reaction does not proceed to completion | Reagent has degraded due to improper storage.Reaction temperature is too low.Insufficient amount of reagent added. | Use a fresh bottle of this compound stored under inert gas.Slowly and carefully allow the reaction temperature to increase.Ensure stoichiometry is correct and consider adding a slight excess of the chloride if appropriate for the reaction. |
Experimental Protocols
General Protocol for a Controlled Reaction with an Alcohol
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and an inlet for inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Purge the flask with the inert gas.
-
Reagent Loading: Dissolve the alcohol in an appropriate anhydrous solvent (e.g., dichloromethane, THF) and add it to the flask.
-
Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.
-
Chloride Addition: Dilute the this compound in the same anhydrous solvent in the addition funnel.
-
Slow Addition: Add the this compound solution dropwise to the cooled alcohol solution while vigorously stirring. Monitor the internal temperature closely to ensure it does not rise significantly.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature or gradually warm to room temperature while monitoring the progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Quenching: Once the reaction is complete, cool the mixture again and slowly add a quenching agent like a cold, dilute solution of sodium bicarbonate or a secondary alcohol like isopropanol.[2][4]
-
Workup: Proceed with the standard aqueous workup to isolate the desired product.
Visualizations
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: Safe quenching procedure for this compound reactions.
References
Identifying and minimizing side-product formation with Hexafluoroglutaryl chloride.
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize side-product formation during experiments with Hexafluoroglutaryl Chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products when reacting this compound with amines or alcohols?
When reacting this compound with nucleophiles like amines and alcohols, several side-products can form. The most common include:
-
Incomplete Reaction Products: This includes the mono-substituted product where only one of the acyl chloride groups has reacted.
-
Hydrolysis Products: this compound is highly reactive towards water. Any moisture in the reaction will lead to the formation of hexafluoroglutaric acid.[1][2]
-
Anhydride Formation: In the presence of carboxylates (which can be formed from the hydrolysis of the starting material), this compound can form anhydrides.[2][3]
-
Side-products from Excess Base: If a base like triethylamine is used to scavenge the HCl produced, it can sometimes participate in side reactions.
-
Polymerization: In the case of reactions with diamines or diols, oligomerization or polymerization can occur if stoichiometry is not carefully controlled.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
Minimizing hydrolysis is critical for a successful reaction. Here are key steps:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Use Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure your amine or alcohol reactant is also dry.
-
Proper Handling: Handle this compound in a glovebox or under a stream of inert gas to prevent exposure to atmospheric moisture.
Q3: What analytical techniques are best for monitoring the progress of my reaction and identifying side-products?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the consumption of starting materials and the formation of the product.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile products and side-products by their mass-to-charge ratio and fragmentation patterns.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the desired product and any impurities, helping to identify side-products.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction progress and quantifying the formation of products and byproducts, especially for less volatile compounds.
-
Infrared (IR) Spectroscopy: Can be used to track the disappearance of the acyl chloride peak (around 1800 cm⁻¹) and the appearance of the amide or ester carbonyl peak (around 1650-1750 cm⁻¹).
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diamide/Diester Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | - Increase reaction time.- Increase reaction temperature.- Ensure proper mixing. | The reaction may be slow and require more time or energy to go to completion. |
| Hydrolysis of Starting Material | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.[4][5] | Moisture will consume the highly reactive this compound, reducing the yield of the desired product.[1] |
| Poor Nucleophilicity of Amine/Alcohol | - Use a stronger, non-nucleophilic base (e.g., proton sponge) if applicable.- For hindered amines, consider using a catalyst like DMAP or heating the reaction.[10] | Sterically hindered or electron-poor nucleophiles may react slowly. |
| Sub-optimal Stoichiometry | - Carefully control the molar ratio of reactants. For diamide/diester formation, use a 1:2 molar ratio of this compound to the amine/alcohol. | Incorrect stoichiometry can lead to a mixture of mono- and di-substituted products. |
Issue 2: Formation of a Significant Amount of Mono-substituted Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Insufficient Amine/Alcohol | - Use a slight excess (e.g., 2.1 equivalents) of the amine or alcohol. | Ensuring a slight excess of the nucleophile will drive the reaction towards the di-substituted product. |
| Low Reaction Temperature | - Gradually increase the reaction temperature after the initial addition. | The second acylation step may have a higher activation energy than the first. |
| Precipitation of the Mono-substituted Product | - Choose a solvent in which both the mono- and di-substituted products are soluble. | If the mono-substituted product precipitates, it will be unavailable for the second reaction. |
Issue 3: Presence of Hexafluoroglutaric Acid in the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Moisture Contamination | - Rigorously follow anhydrous reaction protocols.[4][5] | This compound readily reacts with water to form the corresponding dicarboxylic acid.[1] |
| Inadequate Purification | - During workup, wash the organic layer with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. | The dicarboxylic acid is acidic and can be removed by an aqueous base wash. |
Experimental Protocols
General Protocol for the Synthesis of a Diamide with this compound
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a stream of nitrogen.
-
Reaction Setup: Dissolve the primary or secondary amine (2.1 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) in the flask.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel and add it dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for the Synthesis of a Diester with this compound
-
Preparation: Flame-dry a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reaction Setup: Add the alcohol (2.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to an anhydrous solvent (e.g., dichloromethane or toluene) in the flask.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the alcohol solution.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Workup: After cooling to room temperature, wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude ester by distillation or column chromatography.
Visualizations
Caption: General reaction pathway for the formation of a di-substituted product.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: A general workflow for the purification of the final product.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. Evaluation of esterification routes for long chain cellulose esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Food, Flavors, Fragrances, and Related Compounds: GC-MS Library - Wiley Science Solutions [sciencesolutions.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. reddit.com [reddit.com]
Challenges in scaling up laboratory synthesis of Hexafluoroglutaryl chloride.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the laboratory synthesis and scale-up of Hexafluoroglutaryl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common laboratory method is the chlorination of hexafluoroglutaric acid. Several chlorinating agents can be used, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being frequent choices due to the gaseous nature of their byproducts, which simplifies purification.[1][2] A documented method also involves the use of benzotrichloride with an iron(III) chloride catalyst.[3]
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is a corrosive substance that reacts violently with water and moisture, releasing toxic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[1][3] It can cause severe skin burns and eye damage.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.[3]
Q3: How should this compound be stored?
A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[3] It is crucial to protect it from moisture to prevent decomposition.[1]
Q4: What are the main byproducts to expect during the synthesis of this compound?
A4: The byproducts depend on the chlorinating agent used.
-
Thionyl chloride: Sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous.[1]
-
Oxalyl chloride: Carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl), which are also gaseous.[1][4]
-
Benzotrichloride: Benzoic acid and other chlorinated aromatic compounds.[3] Incomplete reactions can also leave unreacted hexafluoroglutaric acid or the mono-acid chloride as a byproduct. The formation of hexafluoroglutaric anhydride is also a possibility, especially if the acid chloride is exposed to any moisture or if there's an intramolecular reaction.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, especially during scale-up. Here's a breakdown of potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., quenching a small sample with an alcohol to form the diester and analyzing by GC or NMR). - Increase reaction temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to byproduct formation. - Use a catalyst: For chlorinations with thionyl chloride or oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[1] |
| Reagent Purity and Stoichiometry | - Ensure anhydrous conditions: All glassware must be thoroughly dried, and anhydrous reagents and solvents should be used. This compound is highly moisture-sensitive and will hydrolyze back to the carboxylic acid.[1][5] - Verify reagent quality: Use high-purity hexafluoroglutaric acid and chlorinating agent. - Adjust stoichiometry: A slight excess of the chlorinating agent is often used to ensure complete conversion of the dicarboxylic acid. |
| Product Loss During Workup and Purification | - Minimize exposure to moisture: Conduct all workup and purification steps under an inert atmosphere. - Optimize distillation conditions: If purifying by distillation, ensure the vacuum is sufficiently low to avoid high temperatures that could cause decomposition. A short-path distillation apparatus is recommended. |
Issue 2: Incomplete Conversion to the Diacid Chloride
Q: I am observing the presence of the mono-acid chloride or unreacted dicarboxylic acid in my final product. How can I drive the reaction to completion?
A: Formation of the diacid chloride can be challenging. Here are some strategies to ensure complete conversion:
| Potential Cause | Troubleshooting Steps |
| Insufficient Chlorinating Agent | - Increase the molar ratio of the chlorinating agent to the dicarboxylic acid. A common starting point is a 10-20% excess of the chlorinating agent. |
| Low Reaction Temperature or Time | - Gradually increase the reaction temperature while monitoring for byproduct formation. - Extend the reaction time. For dicarboxylic acids, the second acid group can be less reactive than the first, requiring more forcing conditions. |
| Poor Mixing at Scale | - As the reaction volume increases, ensure efficient stirring to maintain homogeneity. Inadequate mixing can lead to localized areas of low reagent concentration. |
Issue 3: Product is Contaminated with Anhydride
Q: My purified product shows contamination with hexafluoroglutaric anhydride. How can I prevent its formation?
A: Anhydride formation is a common side reaction. Here’s how to minimize it:
| Potential Cause | Troubleshooting Steps |
| Reaction with Unreacted Carboxylic Acid | - Ensure a slight excess of the chlorinating agent is used to consume all the starting dicarboxylic acid. - Add the dicarboxylic acid to the chlorinating agent (or a solution of it) rather than the other way around. This maintains an excess of the chlorinating agent throughout the addition. |
| Hydrolysis during Workup | - Strictly maintain anhydrous conditions throughout the entire process, from reaction setup to final product storage.[1][5] |
| High Temperatures during Distillation | - High temperatures can promote the elimination of HCl from two molecules of the mono-acid chloride to form the anhydride. Use high vacuum to lower the distillation temperature. |
Issue 4: Difficulty with Purification at Scale
Q: I am finding it difficult to purify this compound at a larger scale using distillation. What are the challenges and alternative methods?
A: Scaling up purification can be challenging. Here are some insights:
| Challenge | Solutions and Alternatives |
| Thermal Decomposition | - High Vacuum Distillation: Use a high-capacity vacuum pump and a short-path distillation setup to minimize the boiling point. - Wiped-Film Evaporation: For larger scales, wiped-film evaporation can be an effective technique as it minimizes the residence time at high temperatures. |
| Co-distillation of Impurities | - Fractional Distillation: Use a fractionating column to improve the separation of the desired product from impurities with close boiling points. |
| Alternative Purification Methods | - Solvent Extraction: If the impurities have different solubilities, an extraction with a suitable anhydrous, non-protic solvent might be effective. - Adsorbent Treatment: Passing a solution of the crude product through a bed of a suitable adsorbent (like activated carbon) can sometimes remove colored impurities.[6] However, the adsorbent must be rigorously dried. |
Detailed Experimental Protocols
Laboratory Synthesis of this compound
This protocol is based on the synthesis using benzotrichloride and an iron(III) chloride catalyst.[3]
Materials:
-
Anhydrous hexafluoroglutaric acid
-
Anhydrous iron(III) chloride (FeCl₃)
-
Benzotrichloride
-
50 mL three-necked flask
-
Thermometer
-
Reflux condenser
-
Distillation apparatus with a short Vigreux column
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up the 50 mL three-necked flask with a thermometer and a reflux condenser under an inert atmosphere.
-
To the flask, add 20.2 g (84.1 mmol) of anhydrous hexafluoroglutaric acid and 210 mg (1.3 mmol) of anhydrous iron(III) chloride.
-
Add 32.5 g (166.2 mmol) of benzotrichloride to the flask.
-
With intense stirring, slowly warm the reaction mixture to 40°C over 2 hours. Foam formation may be observed.
-
Increase the temperature and stir the reaction mixture at 130°C for 4 hours.
-
Allow the reaction mixture to cool to room temperature and stir overnight.
-
Replace the reflux condenser with a distillation apparatus equipped with a short Vigreux column.
-
Distill the reaction mixture to obtain this compound. The expected boiling point is 112-116°C at atmospheric pressure.[3]
Expected Yield: Approximately 84%.[3]
Data Summary Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 678-77-3 | [3] |
| Molecular Formula | C₅Cl₂F₆O₂ | [3] |
| Molecular Weight | 276.95 g/mol | [3] |
| Boiling Point | 112-116 °C | [3] |
| Density | 1.64 g/mL at 20°C | [3] |
| Refractive Index | 1.354 at 20°C | [3] |
Table 2: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Typical Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Gaseous byproducts are easily removed. | Can be corrosive and requires careful handling. |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Gaseous byproducts; often used for milder reaction conditions. | More expensive than thionyl chloride; CO is a toxic gas. |
| Benzotrichloride | Benzoic acid, chlorinated aromatics | Can be effective for certain substrates. | Byproducts are non-gaseous and require purification to remove. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Hexafluoroglutaryl Chloride and Adipoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Theoretical Underpinnings of Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon.[1] A more electron-deficient carbonyl carbon will be more susceptible to attack by a nucleophile, leading to a faster reaction rate.
Adipoyl chloride , with its simple alkane backbone, exhibits the typical reactivity of an aliphatic acyl chloride.[2] The electron density at the carbonyl carbons is primarily influenced by the electronegativity of the oxygen and chlorine atoms.
In contrast, hexafluoroglutaryl chloride possesses a perfluorinated carbon chain. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) is transmitted through the sigma bonds of the carbon backbone.[1] This effect significantly depletes electron density from the carbonyl carbons, making them substantially more electrophilic and, therefore, more reactive towards nucleophiles.[1]
Comparative Data Summary
Although specific experimental rate constants for the direct comparison of these two molecules are not available in the literature, we can infer their relative reactivity based on the principles discussed above. The following table summarizes the key physicochemical properties and expected reactivity differences.
| Property | This compound | Adipoyl Chloride | Reference |
| Molecular Formula | C₅Cl₂F₆O₂ | C₆H₈Cl₂O₂ | [3][4] |
| Molecular Weight | 276.95 g/mol | 183.03 g/mol | [3][4] |
| Structure | ClOC(CF₂)₃COCl | ClOC(CH₂)₄COCl | |
| Electronic Effect of Backbone | Strong -I effect from fluorine atoms | Weak +I effect from alkyl chain | |
| Electrophilicity of Carbonyl Carbon | Very High | High | |
| Predicted Reactivity with Nucleophiles | Very High | High | |
| Predicted Rate of Hydrolysis | Very Rapid | Rapid | [2] |
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively assess the reactivity difference between this compound and adipoyl chloride, a comparative kinetic study can be performed. The following protocols outline methods for studying their reactions with a model amine (e.g., aniline) and a model alcohol (e.g., benzyl alcohol), as well as their rates of hydrolysis.
I. Comparative Aminolysis Kinetics
This experiment will compare the rate of amide formation upon reaction with aniline. The reaction can be monitored by quantifying the disappearance of the acyl chloride or the appearance of the corresponding anilide product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Adipoyl chloride
-
Aniline (purified)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (Et₃N)
-
Internal Standard (e.g., dodecane)
-
Quenching solution (e.g., a dilute solution of a secondary amine in a non-reactive solvent)
-
HPLC or GC-MS system
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of known concentrations of this compound, adipoyl chloride, aniline, and the internal standard in anhydrous DCM.
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add a solution of aniline and triethylamine in anhydrous DCM. Allow the solution to equilibrate to the desired temperature (e.g., 25°C).
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the acyl chloride stock solution to the aniline solution. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining acyl chloride and/or the formed anilide relative to the internal standard.
-
Data Analysis: Plot the concentration of the acyl chloride versus time. From this data, determine the initial reaction rate and the pseudo-first-order rate constant (k_obs) for each acyl chloride.
II. Comparative Alcoholysis Kinetics
This protocol measures the rate of ester formation with benzyl alcohol. The progress of the reaction can be monitored similarly to the aminolysis study.
Materials:
-
This compound
-
Adipoyl chloride
-
Benzyl alcohol (purified)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Internal Standard (e.g., biphenyl)
-
Quenching solution (e.g., a dilute solution of a non-nucleophilic base)
-
HPLC or GC-MS system
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of known concentrations of this compound, adipoyl chloride, benzyl alcohol, and the internal standard in anhydrous THF.
-
Reaction Setup: In a thermostated reaction vessel, combine the benzyl alcohol and pyridine in anhydrous THF and allow the solution to reach the desired temperature.
-
Initiation of Reaction: Add the acyl chloride stock solution to the alcohol solution to start the reaction and begin timing.
-
Sampling and Quenching: At regular intervals, take aliquots of the reaction mixture and quench them.
-
Analysis: Analyze the samples by HPLC or GC-MS to quantify the ester product or the remaining acyl chloride.
-
Data Analysis: Determine the initial rates and pseudo-first-order rate constants for the esterification reactions of both acyl chlorides.
III. Comparative Hydrolysis Kinetics
This experiment will determine the rate of hydrolysis of each acyl chloride in an aqueous solvent mixture. The rate of hydrolysis can be monitored by titrating the produced hydrochloric acid with a standard base solution over time.
Materials:
-
This compound
-
Adipoyl chloride
-
Acetone-water solvent mixture (e.g., 90:10 v/v)
-
Standardized sodium hydroxide (NaOH) solution
-
pH indicator (e.g., phenolphthalein)
-
Thermostated water bath
Procedure:
-
Reaction Setup: In a flask placed in a thermostated water bath, add a known volume of the acetone-water solvent mixture.
-
Initiation of Reaction: Add a precise amount of the acyl chloride to the solvent mixture and start the timer.
-
Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and titrate the liberated HCl with the standardized NaOH solution using a pH indicator to determine the endpoint.
-
Data Analysis: Plot the concentration of HCl produced over time. The initial slope of this plot will be proportional to the initial rate of hydrolysis. Calculate the first-order rate constant for the hydrolysis of each acyl chloride.
Visualizations
Logical Relationship of Reactivity Factors
Caption: Factors influencing the reactivity of the two diacyl chlorides.
Experimental Workflow for Comparative Kinetic Analysis
Caption: Experimental workflow for the comparative kinetic study.
References
Performance comparison of Hexafluoroglutaryl chloride and sebacoyl chloride in polymer synthesis.
For researchers, scientists, and drug development professionals, the choice of monomers is a critical determinant of a polymer's final properties and performance. This guide provides an objective comparison between two diacyl chlorides used in polyamide synthesis: Hexafluoroglutaryl chloride and Sebacoyl chloride. By examining their impact on polymer structure and characteristics, this document aims to inform the selection of the most suitable monomer for specific research and development applications.
The synthesis of polyamides, a class of polymers characterized by amide linkages, offers a versatile platform for creating materials with a wide range of properties. The selection of the diacyl chloride monomer is a key factor in tailoring these properties. Sebacoyl chloride, a ten-carbon aliphatic diacyl chloride, is a well-established monomer used in the synthesis of conventional polyamides like Nylon 6,10. In contrast, this compound, a five-carbon diacyl chloride with fluorine substituents, is employed to synthesize fluorinated polyamides, which often exhibit unique and desirable characteristics.
Performance Comparison: A Data-Driven Overview
The incorporation of fluorine atoms into the polymer backbone through the use of this compound can significantly alter the resulting polyamide's properties when compared to those derived from Sebacoyl chloride. The following table summarizes key performance indicators based on available experimental data for representative polyamides.
| Property | Polyamide from this compound (Fluorinated Polyamide) | Polyamide from Sebacoyl Chloride (e.g., Nylon 6,10) |
| Thermal Stability | ||
| Decomposition Temperature (Td) | Generally high, with 5% weight loss temperatures often exceeding 400°C.[1] | Good thermal stability, with decomposition often starting around 350°C.[2] |
| Glass Transition Temperature (Tg) | Can be high, often in the range of 250-300°C or more for aromatic polyamides.[1][3] | Typically in the range of 40-60°C for aliphatic polyamides like Nylon 6,10. |
| Mechanical Properties | ||
| Tensile Strength | Can be very high, with some fluorinated polyimides reaching over 230 MPa.[4] | Moderate to high, typically in the range of 45-80 MPa for Nylon 6,10.[5] |
| Elongation at Break | Varies depending on the specific structure, can be in the range of 10-30%.[4] | Can be high, often exceeding 100% for unoriented fibers. |
| Surface Properties | ||
| Water Contact Angle | Can be high, indicating hydrophobicity, though this is not always the case.[3][6] | Generally lower than fluorinated counterparts, indicating more hydrophilic character. |
| Solubility | ||
| Often soluble in a range of organic solvents.[7][8] | Generally soluble in strong acids and some polar organic solvents. |
Experimental Protocols: A General Approach
The synthesis of polyamides from both this compound and Sebacoyl chloride can be effectively achieved through interfacial polymerization. This method involves the reaction of a diamine dissolved in an aqueous phase with a diacyl chloride dissolved in an immiscible organic phase at the interface between the two liquids.
General Interfacial Polymerization Protocol:
-
Preparation of Aqueous Phase: A solution of a suitable diamine (e.g., hexamethylenediamine) is prepared in an aqueous solution, often containing a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.
-
Preparation of Organic Phase: A solution of the diacyl chloride (either this compound or Sebacoyl chloride) is prepared in a water-immiscible organic solvent (e.g., hexane or dichloromethane).
-
Polymerization: The aqueous phase is carefully layered on top of the organic phase in a beaker. A polymer film will form at the interface of the two layers.
-
Polymer Collection: The polymer film can be gently pulled from the interface and wound onto a stirring rod, continuously forming a "rope" of the polyamide.
-
Washing and Drying: The collected polymer is then washed thoroughly with water and a suitable solvent (e.g., acetone) to remove unreacted monomers and byproducts, followed by drying in a vacuum oven.
Visualizing the Process and Structures
To better understand the experimental workflow and the structural differences influencing polymer properties, the following diagrams are provided.
References
A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Hexafluoroglutaryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of polymers crosslinked with hexafluoroglutaryl chloride against their non-fluorinated counterparts. Due to the limited availability of direct experimental data for polymers specifically crosslinked with this compound in publicly accessible literature, this guide leverages established principles of polymer science and data from analogous non-fluorinated systems to provide a robust predictive comparison. The inclusion of detailed experimental protocols and visual diagrams is intended to equip researchers with the necessary tools to conduct their own thermal stability analyses.
Introduction to Polymer Crosslinking and the Impact of Fluorination
Crosslinking is a critical process in polymer chemistry that involves the formation of covalent bonds between polymer chains, creating a three-dimensional network. This network structure significantly enhances the material's mechanical strength, chemical resistance, and, importantly, its thermal stability. The choice of crosslinking agent is pivotal in determining the degree of these improvements.
Fluorinated crosslinking agents, such as this compound, are anticipated to impart superior thermal stability compared to their non-fluorinated analogs (e.g., glutaryl chloride or adipoyl chloride). This enhancement is primarily attributed to the high bond energy of the carbon-fluorine (C-F) bond (approximately 485 kJ/mol), which is significantly stronger than the carbon-hydrogen (C-H) bond (approximately 413 kJ/mol). This increased bond strength requires more energy to initiate thermal degradation, thus elevating the decomposition temperature of the polymer.[1] Furthermore, the electronegativity of fluorine atoms can influence the overall electronic structure and stability of the polymer network.
Comparative Analysis of Crosslinking Agents
This section compares the anticipated thermal performance of polymers crosslinked with this compound against those crosslinked with common non-fluorinated diacyl chlorides.
Data Presentation
The following table summarizes typical thermal properties for polymers crosslinked with non-fluorinated diacyl chlorides and provides a predictive assessment for a hypothetical polymer system crosslinked with this compound. These predictions are based on the general trends observed with the fluorination of polymers.
Table 1: Comparative Thermal Properties of Crosslinked Polymers (TGA Data)
| Polymer System | Crosslinking Agent | Onset Decomposition Temp (Td5%, °C) | Temperature of Max. Decomposition (°C) | Char Yield at 600 °C (%) |
| Polyamide | Terephthaloyl Chloride | ~434-452[2] | - | - |
| Polyisoprene | Dichloro-compounds | Enhanced stability with aromatic dihalides[3] | - | Significant char with aromatic dihalides[3] |
| Predicted: Polyol/Polyamine | This compound | > 450 (Predicted) | Higher than non-fluorinated analogs (Predicted) | Increased (Predicted) |
| Polyol/Polyamine | Glutaryl/Adipoyl Chloride | Lower than fluorinated analog (Baseline) | Lower than fluorinated analog (Baseline) | Lower than fluorinated analog (Baseline) |
Note: The data for non-fluorinated systems are representative values from the literature and can vary based on the specific polymer and experimental conditions. The data for this compound are predictive and based on the established effects of fluorination on polymer thermal stability.
Table 2: Comparative Thermal Properties of Crosslinked Polymers (DSC Data)
| Polymer System | Crosslinking Agent | Glass Transition Temp (Tg, °C) |
| Fluorinated Acrylate Copolymer | Hexamethylene Diisocyanate Trimer | Improved crystallinity[4] |
| Fluorinated Polyurethane | POSS-(OH)8 | ~ -50[5] |
| Predicted: Polyol/Polyamine | This compound | Increased (Predicted) |
| Polyol/Polyamine | Glutaryl/Adipoyl Chloride | Baseline |
Note: The glass transition temperature (Tg) is influenced by crosslink density and chain mobility. Increased rigidity from the crosslinker is expected to raise the Tg.
Experimental Protocols
To enable researchers to perform their own comparative studies, detailed methodologies for key thermal analysis techniques are provided below.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the crosslinked polymer (typically 5-10 mg) is placed in a tared TGA pan.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[6]
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis:
-
Onset Decomposition Temperature (Td5%): The temperature at which 5% weight loss occurs.[2]
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative TGA (DTG) curve.
-
Char Yield: The percentage of residual mass at a specified high temperature (e.g., 600 °C or 800 °C).
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions (e.g., melting, crystallization) of the crosslinked polymer.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small, weighed sample (typically 5-10 mg) is sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles, at a constant rate (e.g., 10 °C/min).[7]
-
The heat flow to the sample required to maintain it at the same temperature as the reference is measured.
-
-
Data Analysis:
Mandatory Visualization
Caption: Crosslinking reaction of a polymer with this compound.
Caption: Experimental workflow for thermal stability analysis.
Conclusion
The use of this compound as a crosslinking agent is predicted to yield polymers with significantly enhanced thermal stability compared to their non-fluorinated counterparts. This improvement is attributed to the high strength of the C-F bonds introduced into the polymer network. Researchers can utilize the provided experimental protocols to conduct their own thermal analyses to validate these predictions and to characterize novel crosslinked polymer systems. The diagrams offer a clear visual representation of the chemical processes and experimental workflow involved in such an analysis.
References
Spectroscopic characterization (NMR, IR, MS) of Hexafluoroglutaryl chloride derivatives.
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic characteristics of hexafluoroglutaryl chloride and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is based on available spectroscopic data and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
This compound (C₅Cl₂F₆O₂) is a fluorinated organic compound with the molecular weight of 276.95 g/mol .[1] Its high reactivity as a diacyl chloride, combined with the presence of a perfluorinated carbon chain, makes it a significant building block in the synthesis of various specialty chemicals, polymers, and pharmaceutical intermediates. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation of its downstream products. This guide compares the spectroscopic properties of this compound with its non-fluorinated analog, glutaryl dichloride, and provides expected data for its common derivatives, the diamide and dimethyl ester.
Spectroscopic Characterization Data
The following tables summarize the key spectroscopic data for this compound and related compounds.
Table 1: NMR Spectroscopic Data (Predicted and Experimental)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | No protons present | C=O: ~160-170CF₂ (α to C=O): ~110-120 (t)CF₂ (β to C=O): ~115-125 (t) | CF₂ (α to C=O): ~ -110 to -120CF₂ (β to C=O): ~ -120 to -130CF₂ (γ to C=O): ~ -110 to -120 |
| Glutaryl Dichloride | α-CH₂: ~2.9 (t)β-CH₂: ~2.2 (quintet)γ-CH₂: ~2.9 (t) | C=O: ~173α-CH₂: ~47β-CH₂: ~27 | Not Applicable |
| Hexafluoroglutaryl Diamide (Predicted) | NH₂: Broad signal (~7-8) | C=O: ~160-165CF₂: ~110-125 | CF₂: ~ -110 to -130 |
| Dimethyl Hexafluoroglutarate (Predicted) | OCH₃: ~3.8 (s) | C=O: ~160-165OCH₃: ~53CF₂: ~110-125 | CF₂: ~ -110 to -130 |
Table 2: IR Spectroscopic Data
| Compound | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | ~1800 (strong) | ~1100-1300 (strong, multiple bands) | C-Cl: ~650-850 |
| Glutaryl Dichloride | ~1790 (strong) | Not Applicable | C-H: ~2850-2960 |
| Hexafluoroglutaryl Diamide (Predicted) | ~1650-1680 (Amide I)~1620-1640 (Amide II) | ~1100-1300 (strong, multiple bands) | N-H stretch: ~3200-3400 (broad) |
| Dimethyl Hexafluoroglutarate (Predicted) | ~1750 (strong) | ~1100-1300 (strong, multiple bands) | C-O stretch: ~1000-1300 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| This compound | 276 (not typically observed) | Loss of Cl, loss of COCl, various CₓFᵧ fragments |
| Glutaryl Dichloride | 168 | Loss of Cl, loss of COCl, characteristic acylium ions |
| Hexafluoroglutaryl Diamide (Predicted) | 238 | Fragmentation related to amide groups and perfluorinated chain |
| Dimethyl Hexafluoroglutarate | 268 | Loss of OCH₃, loss of COOCH₃, characteristic ester fragments |
Comparison with Alternatives
The primary alternative for comparison is the non-fluorinated analog, Glutaryl Dichloride .
-
NMR Spectroscopy : The most striking difference is the absence of proton signals in this compound. In glutaryl dichloride, the methylene protons appear in the 2-3 ppm region. The ¹³C NMR of the fluorinated compound shows significant inductive effects from the fluorine atoms, shifting the carbonyl carbon signal and introducing complex splitting patterns (triplets due to C-F coupling). The key differentiator for the fluorinated compounds is their ¹⁹F NMR spectra, which provide detailed information about the electronic environment of the fluorine atoms.
-
IR Spectroscopy : Both compounds exhibit a strong carbonyl (C=O) absorption at a high wavenumber, characteristic of acid chlorides. However, the spectrum of this compound is dominated by intense C-F stretching bands in the 1100-1300 cm⁻¹ region, which are absent in glutaryl dichloride.
-
Mass Spectrometry : The mass spectra of both compounds are characterized by fragmentation involving the loss of chlorine and carbonyl chloride groups. The fluorinated compound will show characteristic fragments containing fluorine, leading to different m/z values compared to its non-fluorinated counterpart.
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate comparison.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR : Standard parameters are used, with chemical shifts referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR : Proton-decoupled spectra are acquired to simplify the signals to singlets for each unique carbon, though splitting due to C-F coupling will be observed.
-
¹⁹F NMR : This is a key technique for fluorinated compounds. Spectra are typically acquired with proton decoupling, and chemical shifts are referenced to an external or internal standard like CFCl₃.
2. Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition : Spectra are typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction : Samples can be introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Electron Ionization (EI) is a common method for generating ions and inducing fragmentation.
-
Mass Analysis : A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Presentation : The resulting mass spectrum plots the relative abundance of ions versus their m/z values.
Visualization of Experimental Workflow and Molecular Relationships
Diagram 1: Spectroscopic Characterization Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Diagram 2: Relationship of this compound and Its Derivatives
Caption: Synthesis pathways and comparative relationship of the target compounds.
References
A Comparative Guide to Purity Determination of Synthesized Hexafluoroglutaryl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental results. Hexafluoroglutaryl chloride, a key building block in the synthesis of various specialty chemicals and pharmaceutical intermediates, is no exception. Its high reactivity necessitates robust analytical methods to accurately determine its purity and identify potential impurities that may arise during synthesis. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and performance data to aid in method selection.
Common Synthetic Impurities
The purity of this compound is largely influenced by the synthetic route employed. Common methods involve the reaction of hexafluoroglutaric acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Potential impurities stemming from these processes include:
-
Hexafluoroglutaric acid: Unreacted starting material.
-
Hexafluoroglutaric anhydride: Formed by the dehydration of the diacid.
-
Residual Chlorinating Agent and Byproducts: e.g., Thionyl chloride, oxalyl chloride, HCl, SO₂.
-
Solvent Residues: From the reaction and workup steps.
Accurate quantification of the main component and these impurities is crucial for quality control.
Comparison of Analytical Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation, the required sensitivity, and the specific information sought (e.g., identification of unknown impurities). The table below summarizes the key performance characteristics of the most common methods.
| Method | Principle | Typical Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | >0.99 | Low ppm | Low ppm | 85-115% | < 15% |
| ¹H & ¹⁹F NMR | Nuclear spin transitions in a magnetic field provide structural and quantitative information. | >0.99 | ~0.1% | ~0.3% | 90-110% | < 5% |
| HPLC-UV (with Derivatization) | Separation of non-volatile compounds by liquid chromatography with UV detection after chemical modification. | >0.99 | 0.01-0.03 µg/mL[1][2] | 0.03-0.1 µg/mL | 87.8-114.1%[2] | < 10% |
| Titration | Chemical reaction with a standardized solution to determine the concentration of the analyte. | N/A | Dependent on indicator/electrode sensitivity | Dependent on titrant concentration | 98-102% | < 2% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the high reactivity of acyl chlorides, direct injection is often not advisable. Derivatization to a more stable ester is a common and effective approach.
Experimental Protocol:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 1 mL of anhydrous methanol to the vial. The reaction is typically rapid.
-
Add 1 mL of a suitable anhydrous solvent, such as dichloromethane, containing an internal standard (e.g., dodecane at a known concentration).
-
Vortex the mixture thoroughly.
-
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the dimethyl hexafluoroglutarate peak relative to the total peak area, excluding the solvent and derivatizing agent peaks.
-
Identify impurities by comparing their mass spectra with spectral libraries and the expected fragmentation patterns of potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both structural elucidation and quantitative analysis. For this compound, both ¹H and ¹⁹F NMR are highly informative.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample into a dry NMR tube.
-
Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
For quantitative analysis, add a known amount of an internal standard. For ¹H NMR, a common standard is 1,3,5-trimethoxybenzene. For ¹⁹F NMR, a suitable standard would be trifluorotoluene.
-
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Data Acquisition:
-
Acquire ¹H and ¹⁹F NMR spectra. For quantitative ¹⁹F NMR, ensure a sufficient relaxation delay and consider using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the purity can be determined by comparing the integral of the characteristic signal of the analyte to that of the internal standard.
-
In the ¹⁹F NMR spectrum, the presence of fluorine atoms provides a clean and sensitive method for quantification.[4] The purity is calculated by comparing the integral of the fluorine signals of this compound to the integral of the fluorine signal of the internal standard. This method is particularly useful for identifying and quantifying fluorinated impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection (after Derivatization)
Direct analysis of acyl chlorides by HPLC is challenging due to their reactivity with common HPLC solvents.[3] Derivatization converts the analyte into a more stable compound with a UV chromophore, enhancing detection.[1]
Experimental Protocol:
-
Derivatization Reagent:
-
Sample Preparation:
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The derivative of 2-nitrophenylhydrazine has a maximum absorbance around 395 nm, which minimizes interference from the sample matrix.[1]
-
-
Data Analysis:
-
Quantify the derivatized this compound by comparing its peak area to a calibration curve prepared from a derivatized standard of known concentration.
-
Titration
Titration is a classic, cost-effective method for determining the overall acyl chloride content. It relies on the reaction of the acyl chloride with a nucleophile.
Experimental Protocol:
-
Principle:
-
The method involves the reaction of the acyl chloride with a known excess of a nucleophile, such as an amine (e.g., piperidine) or by hydrolysis. The unreacted nucleophile or the generated acid is then back-titrated.
-
-
Procedure (Amine Reaction):
-
Accurately weigh a sample of this compound into a flask.
-
Add a known excess of a standardized solution of piperidine in a suitable solvent.
-
Allow the reaction to go to completion.
-
Back-titrate the excess piperidine with a standardized solution of a strong acid (e.g., HCl).
-
-
Procedure (Hydrolysis):
-
Hydrolyze a weighed sample of this compound with a known excess of standardized sodium hydroxide solution. This will neutralize the resulting hexafluoroglutaric acid and the two equivalents of HCl produced.
-
Back-titrate the excess sodium hydroxide with a standardized acid.
-
-
Data Analysis:
-
The amount of this compound is calculated from the amount of reagent consumed in the reaction.
-
Visualizing the Analytical Workflows
To better understand the sequence of steps in each analytical method, the following diagrams illustrate the experimental workflows.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: GC-MS vs. LC-MS for the Analysis of Hexafluoroglutaryl Chloride Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The analysis of highly reactive molecules such as Hexafluoroglutaryl chloride presents a significant challenge in the development of pharmaceutical and specialty chemical products. The choice of analytical technique is paramount for accurate quantification of the starting material, intermediates, byproducts, and final products in a complex reaction mixture. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound and its reaction mixtures.
Due to the inherent reactivity of acyl chlorides, direct analysis is often unfeasible. Therefore, this guide focuses on derivatization strategies to convert the analytes into stable, readily analyzable forms. The presented experimental data is illustrative, based on the analysis of structurally similar fluorinated and dicarboxylic compounds, to provide a realistic performance comparison.
At a Glance: GC-MS vs. LC-MS for this compound Analysis
| Feature | GC-MS (with Derivatization) | LC-MS (with Derivatization) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization is essential for non-volatile compounds. | Suitable for a wide range of polarities and molecular weights, including non-volatile and thermally labile compounds. |
| Derivatization | Mandatory for this compound and its diacid form to increase volatility and stability (e.g., esterification). | Highly recommended to improve stability in protic solvents and enhance chromatographic retention and ionization (e.g., amidation). |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range for derivatized analytes.[1][2] | Can achieve very low detection limits, often in the pg/mL to fg/mL range, especially with tandem MS (MS/MS).[3][4] |
| Linearity Range | Generally good, often spanning 2-3 orders of magnitude.[5] | Excellent linearity over a wide dynamic range, often 3-4 orders of magnitude.[4] |
| Sample Throughput | Can be high with modern autosamplers, but derivatization adds to the overall analysis time. | Generally high, with rapid gradient elution methods. Derivatization is an additional step. |
| Matrix Effects | Less susceptible to matrix effects compared to ESI-LC-MS. | Prone to ion suppression or enhancement from co-eluting matrix components, requiring careful method development and sample cleanup. |
| Cost & Complexity | Instrumentation is generally less expensive and more routine. | Instrumentation, especially high-resolution MS, is more expensive and can be more complex to operate and maintain. |
Reaction Pathway of this compound
This compound is a reactive difunctional molecule often used in polymerization and as a building block in organic synthesis. A typical reaction involves the nucleophilic acyl substitution at both carbonyl centers. For instance, its reaction with an alcohol (e.g., methanol) would yield the corresponding diester, while reaction with an amine would produce a diamide.
Experimental Protocols
Due to the reactive nature of this compound, derivatization is a crucial step for both GC-MS and LC-MS analysis to ensure stability and reproducibility.
GC-MS Analysis Protocol (via Esterification)
This protocol is designed for the quantification of this compound and its corresponding diacid (Hexafluoroglutaric acid) in a reaction mixture. The derivatization step converts both analytes into their volatile methyl esters.
1. Sample Preparation and Derivatization:
-
To 100 µL of the reaction mixture, add 500 µL of methanol containing 1% (v/v) acetyl chloride.
-
The mixture is heated at 60°C for 1 hour to ensure complete esterification of both the acyl chloride and any corresponding carboxylic acid.
-
After cooling, the excess reagent and methanol are evaporated under a gentle stream of nitrogen.
-
The residue is reconstituted in 1 mL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977B MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.
LC-MS Analysis Protocol (via Amidation)
This protocol is suitable for the analysis of this compound and its diacid by converting them into stable diamide derivatives. Direct analysis by LC-MS is challenging due to the rapid hydrolysis of the acyl chloride in aqueous mobile phases.
1. Sample Preparation and Derivatization:
-
To 100 µL of the reaction mixture, add 500 µL of a 10 mg/mL solution of a primary amine (e.g., benzylamine) in anhydrous acetonitrile.
-
Add 50 µL of a suitable base (e.g., triethylamine) to scavenge the HCl byproduct.
-
The reaction is allowed to proceed at room temperature for 30 minutes.
-
The solvent is evaporated, and the residue is reconstituted in 1 mL of the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class
-
MS System: Waters Xevo TQ-S micro
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the GC-MS and LC-MS analysis of a this compound reaction mixture.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound reaction mixtures, provided that appropriate derivatization strategies are employed.
-
GC-MS offers a robust and cost-effective solution, particularly when high sensitivity is not the primary concern. The derivatization to form volatile esters is a well-established technique.
-
LC-MS/MS provides superior sensitivity and is well-suited for complex matrices.[3] The amidation derivatization creates stable derivatives that are amenable to reversed-phase chromatography. The high selectivity of MS/MS can help to overcome potential matrix interferences.
The ultimate choice between GC-MS and LC-MS will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the reaction mixture, available instrumentation, and regulatory requirements. For trace-level quantification and analysis of complex reaction matrices, LC-MS/MS is often the preferred method. For routine process monitoring and quality control where analyte concentrations are higher, GC-MS can be a more practical and economical choice.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
A comparative study of the mechanical properties of fluorinated vs. non-fluorinated polyamides.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Data Presentation: A Comparative Overview
The following tables summarize the typical mechanical properties of common non-fluorinated polyamides, such as Polyamide 6 (PA6), Polyamide 66 (PA66), and Polyamide 12 (PA12). These values serve as a baseline for understanding the performance of these materials. The subsequent section will discuss the expected modifications to these properties upon fluorination.
Table 1: Tensile Properties of Non-Fluorinated Polyamides
| Property | Polyamide 6 (PA6) | Polyamide 66 (PA66) | Polyamide 12 (PA12) | Test Method |
| Tensile Strength (MPa) | 60 - 80 | 80 - 100 | 40 - 55 | ASTM D638 |
| Tensile Modulus (GPa) | 2.2 - 3.1 | 2.8 - 3.5 | 1.2 - 1.8 | ASTM D638 |
| Elongation at Break (%) | 50 - 200 | 30 - 100 | 150 - 300 | ASTM D638 |
Table 2: Flexural and Impact Properties of Non-Fluorinated Polyamides
| Property | Polyamide 6 (PA6) | Polyamide 66 (PA66) | Polyamide 12 (PA12) | Test Method |
| Flexural Modulus (GPa) | 2.1 - 2.8 | 2.5 - 3.2 | 1.1 - 1.6 | ASTM D790 |
| Izod Impact Strength, Notched (J/m) | 40 - 100 | 50 - 120 | 50 - 150 | ASTM D256 |
The Impact of Fluorination on Mechanical Properties
Fluorination, the process of incorporating fluorine atoms into a polymer's structure, can be achieved through various methods, including surface treatment or the use of fluorinated monomers during polymerization. This modification leads to several key changes in material properties:
-
Increased Strength and Stiffness: The strong electronegativity of fluorine atoms increases intermolecular forces and chain rigidity. This generally leads to an increase in both tensile strength and flexural modulus.
-
Reduced Ductility: The increased stiffness and reduced chain mobility associated with fluorination can result in a decrease in elongation at break, making the material more brittle.
-
Enhanced Thermal Stability: The high bond energy of the carbon-fluorine (C-F) bond contributes to superior thermal stability, allowing the material to retain its mechanical properties at higher temperatures.
-
Improved Chemical Resistance: The C-F bond is highly resistant to chemical attack, leading to enhanced resistance to a wide range of solvents and corrosive agents. This can indirectly preserve mechanical integrity in harsh chemical environments.
-
Reduced Water Absorption: Fluorination imparts hydrophobicity, significantly reducing the amount of water absorbed by the polyamide. Since water can act as a plasticizer and degrade mechanical properties, this leads to more stable performance in humid conditions.
Mandatory Visualization
The following diagrams illustrate the logical relationship between fluorination and its effect on polyamide properties, as well as a typical experimental workflow for their mechanical characterization.
Caption: Logical flow of fluorination's impact on polyamide properties.
Caption: Experimental workflow for mechanical properties testing.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized ASTM standards to ensure reproducibility and comparability of results.
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of plastics.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a sheet or molded part. The dimensions of the specimen depend on the material's rigidity and thickness.
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen, a load cell to measure the applied force, and an extensometer to measure the elongation of the specimen.
-
Procedure:
-
The width and thickness of the specimen's narrow section are measured.
-
The specimen is mounted in the grips of the UTM.
-
The extensometer is attached to the specimen's gauge length.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.
-
The applied load and the corresponding elongation are recorded throughout the test.
-
-
Data Calculation:
-
Tensile Strength: The maximum stress applied to the specimen before it fractures.
-
Tensile Modulus (Young's Modulus): The ratio of stress to strain in the elastic region of the stress-strain curve.
-
Elongation at Break: The percentage increase in the original gauge length of the specimen at the point of fracture.
-
Flexural Properties (ASTM D790)
This test method determines the flexural properties of plastics, which relate to the material's ability to resist bending.
-
Specimen Preparation: Rectangular specimens of a specified length, width, and thickness are used.
-
Apparatus: A universal testing machine (UTM) with a three-point bending fixture, which consists of two supports for the specimen and a loading nose to apply the force at the center.
-
Procedure:
-
The width and thickness of the specimen are measured.
-
The specimen is placed on the two supports of the bending fixture.
-
A load is applied to the center of the specimen by the loading nose at a constant rate of crosshead movement.
-
The load and the corresponding deflection at the center of the specimen are recorded until the specimen breaks or reaches a specified strain.
-
-
Data Calculation:
-
Flexural Strength: The maximum stress at the outer surface of the specimen at the moment of break.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.
-
Izod Impact Strength (ASTM D256)
This test method is used to determine the impact resistance of plastics, which is a measure of the energy absorbed by a material during fracture under a high-velocity impact.
-
Specimen Preparation: A rectangular specimen with a V-notch machined into it is prepared. The notch serves as a stress concentrator.
-
Apparatus: A pendulum-type impact testing machine (Izod tester). The machine consists of a pendulum of a known mass and length, a vice to hold the specimen, and a scale to measure the energy absorbed during the impact.
-
Procedure:
-
The notched specimen is securely clamped in the vice of the impact tester with the notch facing the direction of the pendulum's strike.
-
The pendulum is released from a specified height, allowing it to swing down and strike the specimen.
-
The energy absorbed by the specimen to fracture is determined by the height to which the pendulum swings after breaking the specimen.
-
-
Data Calculation:
-
Izod Impact Strength: The energy absorbed per unit of thickness of the specimen, typically expressed in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).
-
Conclusion
The decision to use fluorinated polyamides over their non-fluorinated counterparts depends on the specific requirements of the application. While fluorination generally enhances mechanical strength, thermal stability, and chemical resistance, it may come at the cost of reduced ductility and increased material cost. For applications where high performance in extreme environments is critical, the benefits of fluorination can outweigh these drawbacks. For less demanding applications, non-fluorinated polyamides often provide a more cost-effective solution with adequate mechanical properties. Researchers and drug development professionals should carefully consider these trade-offs when selecting materials for their specific needs.
A Comparative Guide to the Electrochemical Properties of Fluorinated vs. Non-Fluorinated Polyester-Based Solid Polymer Electrolytes
For researchers, scientists, and drug development professionals, the evolution of solid-state batteries hinges on the development of advanced polymer electrolytes with superior electrochemical properties. This guide provides a detailed comparison of materials derived from Hexafluoroglutaryl chloride—a precursor to fluorinated polyesters—and their non-fluorinated polyester and polyether alternatives. The inclusion of fluorine is a key strategy to enhance electrolyte performance, and this document outlines the supporting experimental data and methodologies to substantiate this claim.
At a Glance: Performance Comparison
The following table summarizes the key electrochemical properties of a representative fluorinated polyester, hypothetically derived from this compound, and its common non-fluorinated alternatives.
| Property | Fluorinated Polyester | Poly(ethylene oxide) (PEO) | Poly(ε-caprolactone) (PCL) | Poly(butylene terephthalate) (PBT) |
| Ionic Conductivity (S/cm at 60 °C) | ~1 x 10⁻⁴ | ~1 x 10⁻⁴ - 1 x 10⁻³[1] | ~1 x 10⁻⁵ | Data not readily available |
| Electrochemical Stability Window (V vs. Li/Li⁺) | > 4.5[2] | ~4.0[3] | ~4.8 - 5.0[4] | Data not readily available |
| Lithium-Ion Transference Number (tₗᵢ⁺) | ~0.5 - 0.8[2] | ~0.2[5] | ~0.65[4] | Data not readily available |
In-Depth Analysis
Fluorinated Polyesters: The Front-Runner for High-Voltage Applications
Fluorinated polyesters, which can be synthesized from precursors like this compound, are emerging as highly promising solid polymer electrolytes. The strong electron-withdrawing nature of fluorine atoms along the polymer backbone leads to several advantageous properties. These materials exhibit a wide electrochemical stability window, often exceeding 4.5 volts, making them compatible with high-voltage cathodes in next-generation lithium-ion batteries.[2] Furthermore, the presence of fluorine can enhance the lithium-ion transference number, which is a measure of the fraction of the total ionic current carried by the lithium ions.[2] A higher transference number mitigates the formation of lithium dendrites, a critical safety concern in lithium-metal batteries. While the ionic conductivity of fluorinated polyesters is comparable to that of PEO at elevated temperatures, their superior electrochemical stability and transference number set them apart.
The Alternatives: A Look at Non-Fluorinated Polymers
Poly(ethylene oxide) (PEO) is one of the most extensively studied solid polymer electrolytes due to its excellent ability to dissolve lithium salts and its good ionic conductivity at temperatures above its melting point (~65 °C). However, PEO suffers from a relatively narrow electrochemical stability window (around 4.0 V) and a low lithium-ion transference number (approximately 0.2), which limits its application in high-energy-density batteries.[3][5]
Poly(ε-caprolactone) (PCL) , another polyester-based electrolyte, offers a wider electrochemical stability window (up to 5.0 V) and a higher lithium-ion transference number compared to PEO.[4] However, its ionic conductivity is generally lower than that of PEO.
Poly(butylene terephthalate) (PBT) is a commercially available polyester with good mechanical properties. While it has been explored in composite electrolytes, comprehensive data on its intrinsic electrochemical properties as a solid polymer electrolyte are not as readily available in the literature.
Experimental Protocols
Synthesis of a Representative Fluorinated Polyester
The following is a representative procedure for the synthesis of a fluorinated polyester via polycondensation of this compound with 1,4-butanediol.
-
Reactant Preparation: In a moisture-free environment (e.g., a glovebox), dissolve equimolar amounts of this compound and 1,4-butanediol in an anhydrous solvent such as tetrahydrofuran (THF).
-
Polycondensation: Transfer the solution to a reaction vessel equipped with a stirrer and a condenser, under an inert atmosphere (e.g., nitrogen). Heat the mixture to a temperature between 60-80 °C and stir for approximately 24 hours to allow the polymerization to proceed.
-
Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the resulting polymer by slowly adding the solution to a non-solvent like methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomers and oligomers, and finally, dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
Electrochemical Characterization
The following are the standard procedures for measuring the key electrochemical properties of solid polymer electrolytes.
1. Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS)
-
Sample Preparation: A thin film of the polymer electrolyte is prepared by solvent casting, where the polymer and a lithium salt (e.g., LiTFSI) are dissolved in a suitable solvent, cast onto a flat surface, and the solvent is slowly evaporated. The resulting film is then dried under vacuum.
-
Cell Assembly: The electrolyte film is sandwiched between two ion-blocking electrodes (e.g., stainless steel or gold) of a known area (A).
-
Measurement: EIS is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis of the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the thickness of the electrolyte film.[6]
2. Electrochemical Stability Window (Linear Sweep Voltammetry - LSV)
-
Cell Assembly: A cell is assembled with the polymer electrolyte between a lithium metal reference/counter electrode and a stainless steel working electrode.
-
Measurement: A linear voltage sweep is applied to the cell at a slow scan rate (e.g., 0.5 mV/s) from the open-circuit voltage to a high potential (e.g., 6 V vs. Li/Li⁺).[7]
-
Data Analysis: The electrochemical stability window is determined by identifying the voltage at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.[7]
3. Lithium-Ion Transference Number (Bruce-Vincent Method)
-
Cell Assembly: A symmetric cell is constructed with the polymer electrolyte placed between two lithium metal electrodes.
-
Measurement Protocol:
-
Calculation: The lithium-ion transference number is calculated using the Bruce-Vincent equation, which relates the initial and steady-state currents and the initial and final interfacial resistances.[8]
Conclusion
The strategic incorporation of fluorine into polyester-based solid electrolytes, achievable through the use of precursors like this compound, presents a compelling pathway toward the development of safer, high-performance solid-state batteries. The resulting materials demonstrate superior electrochemical stability and enhanced lithium-ion transference numbers compared to their non-fluorinated counterparts. While further research is needed to optimize ionic conductivity and mechanical properties, the data presented in this guide strongly support the continued investigation of fluorinated polyesters for next-generation energy storage applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determining the limiting factor of the electrochemical stability window for PEO-based solid polymer electrolytes: main chain or terminal –OH group? - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pirg.ch.pw.edu.pl [pirg.ch.pw.edu.pl]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Hexafluoroglutaryl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of highly reactive intermediates like Hexafluoroglutaryl chloride is critical for process optimization, quality control, and safety assessment. Due to its inherent instability and reactivity, particularly its susceptibility to hydrolysis, direct analysis of this compound is challenging.[1][2] Consequently, analytical strategies typically rely on derivatization to convert the analyte into a stable, quantifiable form.[2][3][4]
Data Presentation: A Quantitative Comparison
The selection of an analytical method hinges on key performance parameters. The following table summarizes the anticipated quantitative data for each proposed technique, providing a clear basis for comparison. These values are representative for the analysis of derivatized acyl chlorides and serve as a benchmark for method validation.
Table 1: Comparison of GC-MS and HPLC-MS/MS Method Performance
| Validation Parameter | Method A: Indirect GC-MS via Esterification | Method B: Indirect HPLC-MS/MS via Derivatization |
| Analyte Form | Dimethyl Hexafluoroglutarate (stable diester) | Dihydrazide Derivative (stable) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.15 µg/mL |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Sample Throughput | Lower | Higher |
| Selectivity | High (Mass Analyzer) | Very High (Tandem MS) |
Experimental Protocols
Detailed and reproducible methodologies are fundamental for the validation and comparison of analytical techniques. Below are the proposed protocols for the quantification of this compound.
Method A: Indirect Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the conversion of this compound into a stable, volatile diester derivative (Dimethyl Hexafluoroglutarate) using methanol, followed by GC-MS analysis. This approach is robust for matrices where high sensitivity is not the primary requirement.
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample solution (dissolved in a dry, aprotic solvent like dichloromethane), add 100 µL of anhydrous methanol and 10 µL of a catalyst such as pyridine.
-
Ensure all solvents and reagents are anhydrous to prevent hydrolysis of the acyl chloride.[5]
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Quench the reaction by adding 1 mL of deionized water.
-
Perform a liquid-liquid extraction (LLE) with 2 mL of hexane or ethyl acetate.[7]
-
Vortex thoroughly and centrifuge to achieve phase separation.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a split/splitless injector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500 or use Selected Ion Monitoring (SIM) for target ions of Dimethyl Hexafluoroglutarate for enhanced sensitivity.
Method B: Indirect Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method employs a derivatizing agent, such as 2-nitrophenylhydrazine, to form a stable, non-volatile derivative that can be readily ionized and detected with high sensitivity and selectivity by LC-MS/MS.[4] This approach is ideal for trace-level quantification in complex matrices.
1. Sample Preparation and Derivatization:
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile (derivatization reagent).[4]
-
To 100 µL of the sample solution (in acetonitrile), add 100 µL of the derivatization reagent and 20 µL of pyridine (catalyst).
-
Vortex the mixture and let it react at room temperature for 30 minutes in the dark.
-
After the reaction, dilute the sample with the mobile phase (e.g., 1:10) to a suitable concentration for analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for the derivatized this compound would need to be determined.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the proposed analytical methods.
Caption: Workflow for cross-validation of GC-MS and HPLC-MS/MS methods.
Caption: Derivatization is key for both GC-MS and HPLC-MS/MS analysis.
References
- 1. chemrevise.org [chemrevise.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 6. japsonline.com [japsonline.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
A Comparative Performance Analysis of Hexafluoroglutaryl Chloride Against Non-Fluorinated Difunctional Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Difunctional Acid Chloride for High-Performance Polymer Synthesis and Specialty Chemical Applications.
This guide provides a comprehensive comparison of Hexafluoroglutaryl chloride with commonly used difunctional acid chlorides: Adipoyl chloride, Suberoyl chloride, and Sebacoyl chloride. The introduction of fluorine into the backbone of polymers and organic molecules can impart unique and highly desirable properties. This document outlines the expected performance advantages of this compound, supported by data on analogous fluorinated polymer systems, and provides detailed experimental protocols for conducting comparative studies.
Physical and Chemical Properties of Difunctional Acid Chlorides
A fundamental understanding of the physical and chemical properties of these acid chlorides is crucial for their effective use in synthesis. The presence of six fluorine atoms in this compound significantly increases its molecular weight and density compared to its non-fluorinated counterparts.
| Property | This compound | Adipoyl chloride | Suberoyl chloride | Sebacoyl chloride |
| Molecular Formula | C₅Cl₂F₆O₂[1][2][3] | C₆H₈Cl₂O₂[4] | C₈H₁₂Cl₂O₂[5] | C₁₀H₁₆Cl₂O₂[6][7] |
| Molecular Weight ( g/mol ) | 276.95[1][3] | 183.03[4][8] | 211.09[5][9] | 239.14[7] |
| Boiling Point (°C) | 110-116[1][10] | 105-107 @ 2 mmHg[4][11] | 162-163 @ 15 mmHg[5][12] | 220[7] |
| Density (g/mL at 25°C) | Not readily available | 1.259[11][13] | 1.172[5][9] | 1.121[14] |
| Structure | ClCO(CF₂)₃COCl | ClCO(CH₂)₄COCl | ClCO(CH₂)₆COCl | ClCO(CH₂)₈COCl |
Performance Benchmarking in Polyamide Synthesis
Difunctional acid chlorides are key monomers in the synthesis of polyamides through interfacial or solution polymerization with diamines. The choice of acid chloride significantly impacts the properties of the resulting polymer. While direct comparative data for this compound in polyamide synthesis is limited in publicly available literature, the well-documented effects of fluorination on polymers allow for strong performance predictions.
Incorporating fluorine into the polymer backbone, as with this compound, is expected to yield polyamides with:
-
Enhanced Thermal Stability: The high bond energy of C-F bonds generally leads to polymers with higher glass transition temperatures (Tg) and thermal decomposition temperatures.[4]
-
Improved Chemical Resistance and Lower Moisture Absorption: Fluorinated polymers are known for their hydrophobicity and oleophobicity, resulting in lower water uptake and greater resistance to chemical attack.
-
Lower Dielectric Constant: The presence of fluorine atoms can lower the dielectric constant of the material, making it suitable for applications in electronics.[4]
-
Increased Solubility: The introduction of fluoroalkyl groups can disrupt polymer chain packing, often leading to improved solubility in a wider range of organic solvents.
-
Superior Mechanical Properties: Fluorinated polyamides and polyimides have been shown to exhibit high tensile strength and modulus.[4]
Table 2: Predicted Comparative Performance in Polyamide Synthesis (with Hexamethylenediamine)
| Performance Metric | Polyamide from this compound (Predicted) | Polyamide from Adipoyl chloride (Nylon 6,6) | Polyamide from Suberoyl chloride | Polyamide from Sebacoyl chloride (Nylon 6,10) |
| Reaction Yield | High | High | High | High |
| Polymer Molecular Weight | High | High | High | High |
| Glass Transition Temp. (Tg) | Significantly Higher | ~50-80 °C | Lower than Nylon 6,6 | ~40-60 °C |
| Thermal Decomposition Temp. | Higher | ~350-450 °C | Similar to other nylons | ~350-450 °C |
| Tensile Strength | Higher | ~60-80 MPa | Lower than Nylon 6,6 | ~55-75 MPa |
| Moisture Absorption | Significantly Lower | High | Moderate | Low |
| Solvent Resistance | Higher | Good | Good | Good |
Note: The values for the polyamide from this compound are predictions based on established trends for fluorinated polymers and require experimental verification. Values for other polyamides are typical ranges.
Experimental Protocols
To facilitate direct comparison, detailed experimental protocols are provided below.
Comparative Polyamide Synthesis via Interfacial Polymerization
This protocol allows for the synthesis of different polyamides under identical conditions for a valid comparison of reaction outcomes and polymer properties.
Materials:
-
Hexamethylenediamine
-
This compound, Adipoyl chloride, Suberoyl chloride, or Sebacoyl chloride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Anhydrous organic solvent (e.g., hexane or dichloromethane)
Procedure:
-
Aqueous Phase Preparation: Prepare a solution of hexamethylenediamine and sodium hydroxide in deionized water. A typical concentration is 0.5 M for the diamine and 1.0 M for NaOH.
-
Organic Phase Preparation: Prepare a solution of the diacid chloride (this compound, Adipoyl chloride, Suberoyl chloride, or Sebacoyl chloride) in the organic solvent. A typical concentration is 0.25 M.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker. A polymer film will form at the interface of the two immiscible liquids.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it upwards from the beaker. A continuous rope of polyamide can be drawn out.
-
Washing and Drying: Wash the collected polyamide thoroughly with deionized water and then with a suitable solvent (e.g., ethanol or acetone) to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization:
-
Yield: Determine the percentage yield based on the theoretical mass of the polymer.
-
Molecular Weight: Characterize the molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC), and the thermal decomposition temperature using Thermogravimetric Analysis (TGA).
-
Mechanical Properties: Prepare films or molded samples of the polymer and determine the tensile strength, modulus, and elongation at break according to ASTM D638 or ISO 527 standards.[5][6][11][12][14]
-
Moisture Absorption: Measure the percentage of water absorption by immersing a pre-weighed dry sample in water and measuring the weight gain over time until saturation.
-
Comparative Esterification Reactivity
This protocol provides a framework for comparing the reactivity of the different diacid chlorides in an esterification reaction.
Materials:
-
Diacid chloride (this compound, Adipoyl chloride, Suberoyl chloride, or Sebacoyl chloride)
-
A primary or secondary alcohol (e.g., ethanol or isopropanol)
-
An inert, anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) to act as an HCl scavenger
-
Internal standard for analysis (e.g., by GC or NMR)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the diacid chloride and the internal standard in the anhydrous solvent.
-
Reaction Initiation: Add a stoichiometric amount of the alcohol and the base to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench them (e.g., with a large excess of a different alcohol or water).
-
Analysis: Analyze the quenched aliquots using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the remaining diacid chloride and the formed ester.
-
Data Analysis: Plot the concentration of the diacid chloride versus time to determine the reaction rate. A faster decrease in the concentration of the acid chloride indicates higher reactivity.
Visualizing Reaction Pathways and Workflows
Graphviz diagrams are provided to illustrate key processes and relationships.
Caption: Interfacial polymerization of a polyamide.
Caption: Experimental workflow for comparative polyamide synthesis.
Caption: Relationship between structure and reactivity.
Conclusion
This compound presents a compelling alternative to traditional non-fluorinated difunctional acid chlorides for the synthesis of high-performance polymers and specialty chemicals. The incorporation of fluorine is strongly predicted to enhance thermal stability, mechanical strength, chemical resistance, and hydrophobicity of the resulting materials. While direct comparative performance data is not extensively available, the provided experimental protocols offer a robust framework for researchers to conduct their own evaluations. The choice of diacid chloride will ultimately depend on the specific performance requirements of the target application, and this compound should be a primary candidate when superior material properties are desired.
References
- 1. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Nylon-66 | C12H20N2O2 | CID 36070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 6. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. This compound [webbook.nist.gov]
- 11. testresources.net [testresources.net]
- 12. UNI EN ISO 527-1: Comprehensive guide to tensile testing of plastics - Cermac srl [cermacsrl.com]
- 13. researchgate.net [researchgate.net]
- 14. zwickroell.com [zwickroell.com]
Safety Operating Guide
Proper Disposal of Hexafluoroglutaryl Chloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe laboratory environment. Hexafluoroglutaryl chloride, a corrosive and water-reactive compound, requires specific procedures for its safe disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with extreme care in a well-ventilated area, preferably under a chemical fume hood.[1] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, a face shield, and a lab coat.[1] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited due to its violent reaction with water and its classification as a "forever chemical," which can cause long-term environmental damage.[2][3]
-
Containment: In case of a spill, stop the leak if it is safe to do so. For small spills, use a dry chemical absorbent. For larger spills, dike the area for recovery or absorb with an appropriate inert material.[2] Do not use water to clean up spills.[1]
-
Waste Collection:
-
Collect waste this compound and any contaminated absorbent materials in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
Containers must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[6]
-
The first rinse of any container that held this compound must also be collected and disposed of as hazardous waste.[4]
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."[4]
-
Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[2][5][7] Disposal should be carried out at an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
Chemical Incompatibilities
To prevent dangerous reactions, this compound must be stored and disposed of separately from the following materials:
-
Alcohols[2]
-
Bases[2]
-
Oxidizing agents[2]
-
Metals (reacts with water to release flammable hydrogen gas)[2]
Quantitative Data Summary
| Property | Value | Source |
| Boiling Point | 110 - 112 °C / 230 - 233.6 °F | [1] |
| Physical State | Liquid | [1] |
| Appearance | Colorless - Yellow | [1] |
| Odor | Acrid | [1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.no [fishersci.no]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
